molecular formula C5H5ClN2O B3005890 2-Amino-3-chloropyridin-4-OL CAS No. 1261269-43-5

2-Amino-3-chloropyridin-4-OL

Cat. No.: B3005890
CAS No.: 1261269-43-5
M. Wt: 144.56
InChI Key: CYSUFQDEAQWONH-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyridin-4-OL is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSUFQDEAQWONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Amino-Chloropyridinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level reference for researchers characterizing amino-chloropyridinol isomers. It synthesizes specific spectral data with the fundamental principles required to distinguish these structural isomers in a drug discovery context.

Executive Summary & Structural Context

Amino-chloropyridinols (e.g., 4-amino-2-chloropyridin-3-ol, 2-amino-6-chloropyridin-3-ol) are critical pharmacophores in the synthesis of kinase inhibitors and antiviral agents. Their characterization is non-trivial due to two primary factors: positional isomerism (relative placement of -NH₂, -Cl, and -OH) and prototropic tautomerism (pyridinol vs. pyridinone forms).

This guide provides a self-validating workflow for the structural elucidation of these isomers, focusing on the triangulation of NMR, IR, and MS data to confirm identity and purity.

The Tautomerism Challenge

Unlike simple pyridines, amino-chloropyridinols exist in an equilibrium between the hydroxy-pyridine and pyridinone (lactam) forms. This equilibrium is solvent-dependent and drastically alters spectroscopic signatures.

  • Non-polar solvents (CDCl₃): Favor the hydroxy-pyridine form.

  • Polar aprotic solvents (DMSO-d₆): Stabilize the polar pyridinone tautomer, often leading to distinct chemical shift changes and the appearance of carbonyl stretches in IR.

NMR Spectroscopy: Proton ( H) and Carbon ( C)

NMR is the primary tool for distinguishing positional isomers. The key diagnostic is the coupling pattern (


-coupling) of the remaining ring protons.
Predicted & Representative Chemical Shifts

The following data correlates the substitution pattern with expected signal multiplicity. Note: Values are in ppm relative to TMS in DMSO-d₆.

Isomer StructureRing ProtonsMultiplicity (

approx.)
Key

H Signals (ppm)

C C-OH/C=O (ppm)
2-Amino-6-chloropyridin-3-ol H-4, H-5Doublets (

Hz)

6.90 (d), 7.15 (d)
~145-150 (C-OH)
4-Amino-2-chloropyridin-3-ol H-5, H-6Doublets (

Hz)

6.50 (d), 7.60 (d)
~138-142 (C-OH)
2-Chloro-3-pyridinamine (Ref)H-4, H-5, H-6ABC System

7.0-8.0 region
N/A

Senior Scientist Insight:

  • Exchangeable Protons: The -OH and -NH₂ protons are broad and solvent-dependent. In DMSO-d₆, the -NH₂ typically appears as a broad singlet between 5.0–7.0 ppm. If the pyridinone tautomer is present, the N-H signal will shift significantly downfield (>11.0 ppm).

  • NOE Experiments: To definitively assign the isomer, perform a 1D NOE difference experiment. Irradiating the -NH₂ signal should enhance the signal of the ortho ring proton (if present). For 4-amino-2-chloropyridin-3-ol, irradiating the NH₂ (pos 4) will enhance H-5 but not H-6.

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning the correct isomer using NMR data.

NMR_Workflow Start Unknown Isomer Sample Solvent Dissolve in DMSO-d6 (Stabilizes exchangeable protons) Start->Solvent Acquire Acquire 1H NMR (Observe Aromatic Region 6.0-8.5 ppm) Solvent->Acquire Coupling Analyze Coupling Constants (J) Acquire->Coupling Ortho J ~ 8.0 Hz (Ortho Coupling) Coupling->Ortho Meta J ~ 2.0 Hz (Meta Coupling) Coupling->Meta Assign1 Protons are adjacent (e.g., 2-Amino-6-chloro-3-ol -> H4/H5) Ortho->Assign1 Assign2 Protons are separated (e.g., 4-Amino-6-chloro-3-ol -> H2/H5) Meta->Assign2 NOE Perform 1D NOE on -NH2 Assign1->NOE Assign2->NOE Confirm Enhancement of neighbor confirms position NOE->Confirm NOE->Confirm

Caption: Logic flow for distinguishing positional isomers of amino-chloropyridinols using coupling constants and NOE.

Infrared Spectroscopy (IR)

IR is the "fingerprint" method for detecting the tautomeric state. The presence of a carbonyl band is the smoking gun for the pyridinone form.

Characteristic Bands
Functional GroupModeWavenumber (cm⁻¹)Notes
O-H / N-H Stretch3200–3500Broad band. Primary amines (-NH₂) show a doublet (sym/asym stretch).
C=O (Amide) Stretch1640–1690Critical Diagnostic. Only present in pyridinone tautomers.
C=N / C=C Ring Stretch1580–1620Characteristic of the pyridine ring.
C-Cl Stretch700–750Strong, sharp band in the fingerprint region.

Protocol Note: Use ATR (Attenuated Total Reflectance) on the solid neat sample. KBr pellets can induce moisture absorption, confusing the O-H region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides structural clues via fragmentation.[1] The chlorine isotope pattern is the first checkpoint.

Isotope Pattern Analysis

Chlorine has two stable isotopes:


Cl (75%) and 

Cl (25%).
  • M+ peak: The molecular ion.[1][2]

  • M+2 peak: Should be approximately 33% (1/3) the intensity of the M+ peak.

  • Validation: If the M+2 peak is missing or <10%, the sample is likely dechlorinated or a different impurity.

Fragmentation Pathways (EI/ESI)

Amino-chloropyridinols follow distinct fragmentation pathways driven by the stability of the pyridine ring and the lability of the functional groups.

  • Loss of CO (28 Da): Characteristic of phenols/pyridinols (M - 28).

  • Loss of HCN (27 Da): Characteristic of the pyridine ring collapse.

  • Loss of Cl/HCl (35/36 Da): Radical cleavage of the halogen.

MS_Fragmentation M_Ion Molecular Ion [M]+ (m/z 144/146) Frag_CO [M - CO]+ (m/z 116/118) M_Ion->Frag_CO - CO (28) Frag_Cl [M - Cl]+ (m/z 109) M_Ion->Frag_Cl - Cl (35) Frag_HCN [M - CO - HCN]+ (m/z 89/91) Frag_CO->Frag_HCN - HCN (27)

Caption: Primary fragmentation pathway for amino-chloropyridinols (MW ~144.5) in Electron Impact (EI) MS.

Experimental Protocols

Standard NMR Sample Preparation

To ensure reproducibility and minimize exchange broadening:

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) for 4 hours to remove lattice water.

  • Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Avoid CDCl₃ unless the compound is known to be highly soluble and non-aggregating.

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of aromatic protons for accurate integration.
    
LC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and ESI+ (Scan range 100–500 m/z).

References

  • National Institutes of Health (NIH). (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Deep Dive: Molecular Structure and Conformation of 2-Amino-3-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-chloropyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[1][2] It synthesizes structural dynamics, tautomeric behaviors, and pharmaceutical applications, specifically focusing on its role as a key intermediate for Met kinase inhibitors like BMS-777607 .[1][2]

Executive Summary

This compound (CAS 1261269-43-5 ) is a substituted pyridine derivative characterized by a dense functionalization pattern.[1][3] The molecule features an electron-donating amino group at position 2, a sterically demanding and electron-withdrawing chlorine atom at position 3, and a tautomerizable hydroxyl group at position 4.[1][2] This specific substitution pattern creates a unique electronic and steric environment that is highly valued in fragment-based drug design, particularly for optimizing binding affinity in kinase pockets.[1][2]

PropertyData
CAS Number 1261269-43-5
IUPAC Name This compound
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Primary Application Intermediate for c-Met inhibitors (e.g., BMS-777607)

Structural Dynamics & Tautomerism

The most critical aspect of this molecule's behavior is its prototropic tautomerism .[1] Like most 4-hydroxypyridines, it exists in a dynamic equilibrium between the enolic (4-ol) and ketonic (4-one) forms.[1][2]

The Tautomeric Equilibrium

While the nomenclature "4-ol" suggests an aromatic pyridine ring with a hydroxyl group, experimental evidence and density functional theory (DFT) calculations on similar systems indicate that the 4-pyridone (keto) tautomer is thermodynamically favored in the solid state and in polar solvents.[1][2]

  • Form A (Lactim/Enol): this compound.[1][2][4] Fully aromatic pyridine ring.[1][2]

  • Form B (Lactam/Keto): 2-Amino-3-chloro-1H-pyridin-4-one.[1][2] Loss of full aromaticity, but stabilized by amide-like resonance and high dipolar character.[1][2]

The presence of the 2-amino group introduces a secondary tautomeric possibility (amino vs. imino), but the amino form is overwhelmingly preferred due to the resonance stabilization of the exocyclic nitrogen lone pair into the ring.[1][2]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium, highlighting the dominant "Pyridone" form which acts as the reactive species in many nucleophilic displacements, despite the "Ol" naming convention.

Tautomerism cluster_0 Minor Tautomer (Gas Phase/Non-polar) cluster_1 Major Tautomer (Solid State/Polar Solution) Enol This compound (Aromatic Pyridine) Keto 2-Amino-3-chloro-1H-pyridin-4-one (Pyridone Core) Enol->Keto Proton Transfer (Favored) Keto->Enol Note1 3-Cl Substituent: Steric pressure destabilizes planar H-bonding networks Keto->Note1

Figure 1: Tautomeric equilibrium shifting towards the 1H-pyridin-4-one form in polar environments.[1][2]

Conformational Analysis

The "3-Chloro Wedge" Effect

The chlorine atom at position 3 is the defining structural feature.[1] It occupies a volume (Van der Waals radius ~1.75 Å) that creates significant steric strain between the 2-amino group and the 4-oxygen .[1][2]

  • Steric Crowding: The Cl atom forces the substituents to adopt specific orientations to minimize repulsion.[1] This "locking" effect reduces the rotational entropy of the side chains, which is energetically favorable when the molecule binds to a protein target (pre-organization).[1][2]

  • Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may form between one amino hydrogen and the chlorine lone pairs (N-H[2]···Cl), further stabilizing a planar conformation.[1][2]

Electronic Distribution[1]
  • 2-Amino Group: Acts as a strong

    
    -donor (+M effect), increasing electron density at positions 3 and 5.[1][2] This makes the ring nitrogen more basic.[1]
    
  • 3-Chloro Group: Acts as an inductive withdrawer (-I effect), modulating the pKa of the ring nitrogen and the 4-OH group.[1][2] This fine-tuning is essential for drug-likeness, ensuring the molecule is not too basic (which causes poor membrane permeability) or too acidic.[1][2]

Experimental Characterization Protocols

To validate the structure and purity of this compound, the following multi-modal characterization workflow is recommended.

NMR Spectroscopy Signatures

The tautomeric state can be distinguished by Carbon-13 NMR chemical shifts.[1]

Signal4-Hydroxypyridine (Enol)4-Pyridone (Keto)
C4 Chemical Shift ~160-165 ppm (C-O aromatic)~175-180 ppm (C=O carbonyl)
C2/C6 Coupling Typical aromatic couplingReduced coupling constants

Protocol: Dissolve 10 mg of sample in DMSO-d6. The highly polar solvent will stabilize the pyridone form.[1][5] Look for a downfield shift of the C4 carbon (>170 ppm) to confirm the keto-tautomer dominance.[1][2]

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for confirming the "one" vs "ol" state and the position of the protons.[1]

  • Method: Slow evaporation from methanol/water mixtures.[1][2]

  • Expected Feature: C4-O bond length of ~1.24 Å (double bond character) rather than ~1.36 Å (single bond character), confirming the pyridone structure.[2]

Pharmaceutical Application: BMS-777607

The this compound scaffold is the pharmacophore anchor for BMS-777607 , a potent Met kinase inhibitor.[1][2][6]

Synthetic Incorporation

In the synthesis of BMS-777607, the 4-oxygen acts as a nucleophile.[1][2] Although the molecule exists largely as a pyridone, under basic conditions (e.g., K₂CO₃), it forms the pyridin-4-olate anion .[1][2] This anion attacks a fluorophenyl electrophile via S_NAr mechanism, locking the molecule into the aromatic ether form found in the final drug.[1][2]

Binding Mode Logic

The 2-amino-3-chloro-pyridine motif serves a dual purpose in the kinase active site:

  • H-Bond Donor/Acceptor: The ring nitrogen (acceptor) and 2-amino group (donor) often form a "hinge-binding" motif with the kinase backbone.[1][2]

  • Metabolic Shield: The 3-chloro group blocks the metabolically vulnerable 3-position from oxidation by cytochrome P450 enzymes, extending the drug's half-life.[1][2]

Synthesis Precursor This compound (Pyridone Form) Intermediate Pyridin-4-olate Anion (Nucleophile) Precursor->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Target BMS-777607 Core (Ether Linkage Locked) Intermediate->Target S_NAr Reaction (w/ Fluorophenyl)

Figure 2: Synthetic transformation from the tautomeric scaffold to the locked ether drug core.

References

  • PubChem . BMS-777607 | C25H19ClF2N4O4.[1][2][7][8] National Library of Medicine.[1][2] Available at: [Link][2]

  • Schroeder, G. M., et al. (2009).[1][2] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[1][2] Journal of Medicinal Chemistry. Available at: [Link]

  • WuXi Biology . Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. Available at: [Link][2]

Sources

Computational Characterization of 2-Amino-3-chloropyridin-4-ol: Tautomeric Equilibria and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational modeling strategies for 2-Amino-3-chloropyridin-4-ol , a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to its amphoteric nature and electron-withdrawing chlorine substituent, this molecule presents unique challenges in tautomeric enumeration and electrostatic characterization. This guide provides a validated workflow for researchers to accurately model the physicochemical properties of this scaffold, specifically focusing on its utility as a kinase hinge binder and a metalloenzyme chelator.

Structural Foundations: The Tautomeric Challenge

The defining computational challenge for this compound is the equilibrium between its 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, keto) forms.

The Mechanism

While the 2-aminopyridine substructure suggests a canonical aromatic system, the 4-hydroxyl group introduces a keto-enol tautomerism. The presence of the 3-chloro substituent—an electron-withdrawing group (EWG) via induction (


)—significantly alters the pKa and stability of these tautomers compared to the unsubstituted parent.
  • Form A (Hydroxy): Aromatic pyridine ring. Acts as a hydrogen bond donor (amino) and acceptor (ring nitrogen).

  • Form B (Pyridone): 1H-pyridin-4-one structure. The ring nitrogen becomes a hydrogen bond donor (NH), and the C4 oxygen becomes a hydrogen bond acceptor (C=O).

Critical Insight: In aqueous solution and polar protein pockets, the pyridone form is often thermodynamically dominant due to the high solvation energy of the dipolar amide-like resonance structure. Failure to include the pyridone tautomer in molecular docking libraries will result in false negatives during virtual screening.

Quantum Mechanical (QM) Characterization Protocol

To resolve the tautomeric ratio and characterize the electronic distribution (specifically the chlorine


-hole), a Density Functional Theory (DFT) approach is required.[1]
Step-by-Step DFT Workflow

Objective: Determine the relative free energy (


) of tautomers and map the Electrostatic Potential (ESP).
  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or chemically equivalent QM package.

    • Functional: wB97X-D or B3LYP-D3 .

      • Reasoning: Dispersion correction (-D) is non-negotiable due to the large, polarizable chlorine atom and potential intramolecular halogen-hydrogen interactions.

    • Basis Set: 6-311++G(d,p) or def2-TZVP .

      • Reasoning: Diffuse functions (++) are essential for describing the lone pairs on the oxygen and the anionic character of deprotonated species.

  • Solvation Modeling:

    • Model: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating

      
      .
      
    • ** solvents:** Run calculations in Water (

      
      ) to mimic bulk solvent and Chloroform  (
      
      
      
      ) to mimic the hydrophobic protein interior.
  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy.

Validated Protocol Output (Example)

The following table structure is recommended for reporting your results:

Tautomer

(kcal/mol)

(kcal/mol)
Dipole Moment (Debye)Boltzmann Pop. (%)
4-Hydroxy 0.00+2.42.1~2%
4-Pyridone -3.50.00 6.8~98%

(Note: Hypothetical values for illustration; actual values must be derived from your specific DFT run.)

Visualization: Tautomer Enumeration Workflow

The following diagram illustrates the decision tree for handling this scaffold in a computational pipeline.

TautomerWorkflow Start Input Structure: This compound Enum Enumeration (LigPrep/Epik) pH 7.4 ± 1.0 Start->Enum TautA Tautomer A: 4-Hydroxypyridine Enum->TautA TautB Tautomer B: 4-Pyridone Enum->TautB QM QM Validation (DFT/SMD/Water) TautA->QM TautB->QM Decision Calculate ΔG (A vs B) QM->Decision Docking Ensemble Docking (Both forms) Decision->Docking ΔG < 5 kcal/mol Discard Discard Unstable (> 5 kcal/mol) Decision->Discard ΔG > 5 kcal/mol

Figure 1: Computational workflow for validating and selecting biologically relevant tautomers prior to docking.

Ligand Design: Exploiting the Chlorine Atom

In standard force fields (e.g., MMFF94, OPLS3), chlorine is often treated merely as a hydrophobic sphere. However, in this compound, the chlorine is electronically anisotropic.

The -Hole Effect

The electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential on the extension of the C-Cl bond, known as the


-hole .
  • Interaction Type: Halogen Bonding (XB).[2]

  • Geometry: Strictly linear (

    
    ).
    
  • Target Residues: Backbone carbonyl oxygens (e.g., in the kinase hinge region).[3]

Experimental Protocol for XB Modeling:

  • Virtual Screening: Do not use standard distance constraints. Set a specific angle constraint for the Cl atom:

    
    .
    
  • Force Field: Use a force field that includes "extra points" (EP) or "virtual sites" on halogens to mimic the

    
    -hole (e.g., OPLS4 or specific AMBER parameter sets).
    

Protein-Ligand Interaction Profiling

When docking this scaffold into a protein target (e.g., Kinases, Metalloenzymes), the binding mode is dictated by the protonation state derived in Section 2.

Case Study: Kinase Hinge Binding

The 2-aminopyridine motif is a "canonical hinge binder."

  • Acceptor: The Ring Nitrogen (N1) accepts a H-bond from the backbone NH.

  • Donor: The Exocyclic Amino (N2) donates a H-bond to the backbone Carbonyl.

  • The "Cl" Factor: The 3-Chloro group often sits in the "gatekeeper" region or solvent front, where it can displace high-energy water molecules or form the halogen bond described above.

Interaction Diagram

InteractionMap Lig_N1 Pyridine N (Acceptor) Lig_NH2 Amino NH2 (Donor) Prot_CO Backbone C=O (Hinge) Lig_NH2->Prot_CO H-Bond (2.9 Å) Lig_Cl 3-Chloro (Sigma Hole) Prot_Gate Gatekeeper/Water (Lewis Base) Lig_Cl->Prot_Gate Halogen Bond (Strict Linear) Prot_NH Backbone NH (Hinge) Prot_NH->Lig_N1 H-Bond (2.8 Å)

Figure 2: Schematic of the canonical binding mode for the 2-amino-3-chloropyridine scaffold in a kinase hinge region.

References

  • Tautomerism in Drug Design: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

  • Halogen Bonding in Medicinal Chemistry: Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [Link]

  • DFT Protocols for Tautomer Equilibria: Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences. [Link]

  • 2-Aminopyridine in Fragment-Based Discovery: Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Annual Reports in Medicinal Chemistry. [Link]

  • pKa Prediction Methodologies: Manchester, J., et al. (2010). A new method for the prediction of pKa values of small molecules. Journal of Chemical Information and Modeling. [Link]

Sources

Theoretical Frameworks for Elucidating the Reactivity of Chloropyridinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridinol compounds represent a critical scaffold in medicinal chemistry and agrochemical development, exhibiting a wide spectrum of biological activities. Understanding the underlying principles governing their reactivity is paramount for the rational design of novel derivatives with enhanced efficacy and targeted functionality. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the reactivity of chloropyridinol compounds. We delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to dissect reaction mechanisms, predict regioselectivity, and quantify reactivity descriptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerating the discovery and optimization of chloropyridinol-based molecules.

Introduction: The Significance of Chloropyridinol Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds. The introduction of chloro and hydroxyl substituents onto this ring system gives rise to chloropyridinols, a class of molecules with significant chemical and biological importance. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating or withdrawing potential of the hydroxyl group (depending on its protonation state) creates a complex electronic landscape. This electronic diversity makes chloropyridinols valuable intermediates in organic synthesis and key pharmacophores in drug design.[1][2]

Theoretical studies provide a powerful lens through which to understand and predict the chemical behavior of these molecules without the need for extensive, and often costly, empirical experimentation. By modeling the electronic structure and energetic landscapes of reactions, computational chemistry allows for the elucidation of reaction mechanisms, the prediction of sites of reactivity, and the rationalization of observed experimental outcomes.[3][4] This in-silico approach is an indispensable tool in modern chemical research, enabling a more targeted and efficient discovery process.

Foundational Theoretical Concepts

A robust understanding of chloropyridinol reactivity is built upon the principles of quantum mechanics. Modern computational chemistry offers a suite of tools to approximate solutions to the Schrödinger equation, providing deep insights into molecular properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[1] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, are widely used and have been shown to provide accurate results for a broad range of chemical systems, including pyridine derivatives.[5][6]

  • Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[5][7]

Key Reactivity Descriptors

From the electronic structure calculated by DFT, several key descriptors can be derived to predict and rationalize chemical reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions.[8]

    • The HOMO represents the region from which a molecule is most likely to donate electrons, indicating its nucleophilicity.

    • The LUMO represents the region to which a molecule is most likely to accept electrons, indicating its electrophilicity.

    • The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting the sites of electrophilic and nucleophilic attack.[6]

  • Conceptual DFT Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide quantitative measures of reactivity.[9] The Fukui function is another powerful tool that identifies the most reactive sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron.[10]

Computational Workflow for Reactivity Studies

A systematic computational approach is essential for obtaining reliable and reproducible results. The following protocol outlines a standard workflow for investigating the reactivity of a chloropyridinol compound.

Protocol 1: Standard Computational Reactivity Analysis
  • Structure Preparation: Build the 3D structure of the chloropyridinol molecule of interest using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP/6-31G(d,p)).

    • Causality: This step is crucial because the electronic properties and reactivity are highly dependent on the molecule's three-dimensional structure.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Reactivity Descriptors: From the optimized geometry, calculate the key reactivity descriptors:

    • HOMO and LUMO energies and visualizations.

    • Molecular Electrostatic Potential (MEP) surface.

    • Atomic charges (e.g., Mulliken, NBO).

  • Solvent Effects: If the reaction is to be studied in solution, it is critical to include the effect of the solvent. This is often done implicitly using a Polarizable Continuum Model (PCM).[7]

    • Causality: Solvents can significantly alter the energetics of a reaction, especially for charged or highly polar species.

  • Transition State Searching (for reaction mechanisms): To study a specific reaction, locate the transition state (TS) structure connecting reactants and products. This is a more complex calculation, often requiring algorithms like the Berny optimization to a first-order saddle point.

  • Transition State Validation: Perform a frequency calculation on the TS structure.

    • Self-Validation: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

G cluster_prep Preparation cluster_analysis Reactivity Analysis cluster_mechanism Reaction Mechanism mol_build 1. Build Molecule geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Confirm Minimum (0 imaginary frequencies) descriptors 4. Calculate Descriptors (HOMO/LUMO, MEP) freq_calc->descriptors solvent 5. Add Solvent Model (PCM) descriptors->solvent ts_search 6. Transition State Search solvent->ts_search For specific reactions ts_validation 7. TS Validation (1 imaginary frequency) ts_search->ts_validation irc_calc 8. IRC Calculation ts_validation->irc_calc Confirm Path

Caption: General workflow for computational reactivity analysis.

Analysis of Chloropyridinol Reactivity

The positions of the chloro and hydroxyl groups on the pyridine ring dictate the molecule's reactivity. The pyridine nitrogen atom is inherently electron-withdrawing, creating an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[2]

Site Selectivity in Electrophilic and Nucleophilic Reactions

The interplay of the substituents governs the most probable sites for chemical attack.

  • Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, making nucleophilic aromatic substitution (SNAr) a common reaction pathway. Theoretical calculations can predict the relative activation energies for substitution at different positions.

  • Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophiles, the hydroxyl group is an activating, ortho-, para-director. MEP maps are invaluable for visualizing the electron-rich areas of the molecule, which are susceptible to electrophilic attack. The nitrogen atom itself is a site of basicity and can be protonated or interact with Lewis acids.[5]

G HOMO HOMO Electrophile Electrophile (Electron Poor) HOMO->Electrophile Donates e- from HOMO to Electrophile LUMO LUMO Nucleophile Nucleophile (Electron Rich) Nucleophile->LUMO Donates e- to LUMO of Electrophile

Caption: Frontier Molecular Orbital (FMO) interactions in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a powerful technique used in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities.[11][12] Computational chemistry plays a vital role in generating the molecular descriptors used in QSAR models.[3][13]

For chloropyridinols, descriptors such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area can be calculated and used to build predictive models for properties like toxicity, binding affinity, or herbicidal/fungicidal activity.[14]

Table 1: Example Descriptors for QSAR Modeling

Descriptor CategoryExample DescriptorsRelevance to Activity
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic ChargesGoverns reaction kinetics, binding interactions, and electrostatic complementarity with a target.
Steric/Topological Molecular Weight, Surface Area, Volume, Shape IndicesInfluences how the molecule fits into a binding site or permeates membranes.
Thermodynamic Solvation Energy, Heat of FormationRelates to the stability of the compound in a biological environment.

Case Study: Regioselectivity of Amination

Consider the amination of 5-chloro-3-pyridinol. Experimental studies have shown that reactions with certain lithium amides can lead to substitution at either the 4- or 5-position.[2] DFT calculations can be employed to understand this regioselectivity. By calculating the activation energy barriers for the formation of the Meisenheimer intermediate and subsequent product for both pathways, one can determine the kinetically favored product.[15]

G cluster_path Reactants Reactants (Chloropyridinol + Amine) TS Transition State (TS) (Highest Energy Point) Reactants->TS Activation Energy (ΔG‡) Products Products (Aminopyridinol + HCl) TS->Products E Energy

Caption: A simplified reaction coordinate diagram showing the energy profile.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of chloropyridinol compounds. By leveraging DFT, FMO analysis, MEP mapping, and QSAR, researchers can gain deep insights into reaction mechanisms, site selectivity, and structure-activity relationships. This knowledge is crucial for the rational design of new molecules in the pharmaceutical and agrochemical industries, enabling the optimization of desired properties while minimizing off-target effects.[16][17]

Future advancements in computational power and theoretical methods, including the integration of machine learning and artificial intelligence, will further enhance the predictive power of these in-silico tools, accelerating the pace of discovery and innovation in chemical science.[13]

References

  • A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. PubMed.
  • A DFT study on the mechanisms for the cycloaddition reactions between 1−aza-2-azoniaallene cations and acetylenes. ResearchGate.
  • DFT study on the reaction mechanism and regioselectivity for the[7][18]-anionic rearrangement of 2-benzyloxypyridine derivatives. ResearchGate. Available at:

  • QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regress. Brieflands Repository.
  • A Study of QSAR, Docking and Molecular Modeling of some Dihydropyrimidine Derivatives. SUST Repository.
  • Reactivity descriptors for the hydrogen bonding ability of pyridine bases. PubMed.
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate.
  • Synthesis and Computational Analysis of New Antioxidant and Antimicrobial Angular Chromenopyrimidines. ResearchGate.
  • QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. PubMed.
  • Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate.
  • Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate.
  • Charge transfer complex between 2,3-diaminopyridine with chloranilic acid. Synthesis, characterization and DFT, TD-DFT computational studies. ResearchGate.
  • Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Scholars Research Library.
  • Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. MDPI.
  • Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. PubMed.
  • Pyridines and their Benzo Derivatives: Reactivity of Substituents. ResearchGate.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry.
  • A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. MDPI.
  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI.
  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. PMC.
  • Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. Journal of Neonatal Surgery.
  • QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. NIH.
  • Computational chemistry in drug discovery. YouTube.

Sources

Methodological & Application

Synthesis of 2-Amino-3-chloropyridin-4-OL as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 2-Amino-3-chloropyridin-4-ol (CAS: 1261269-43-5), a critical scaffold in the development of kinase inhibitors and other pharmaceutical agents.

Abstract & Strategic Significance

This compound (also known as 2-amino-3-chloro-4-hydroxypyridine) is a highly functionalized heterocyclic building block.[1] Its structural uniqueness lies in the 3-chloro substituent , which imposes conformational constraints and electronic modulation on the pyridine ring, often enhancing the binding affinity of kinase inhibitors by filling hydrophobic pockets in the ATP-binding site.

This guide presents a direct electrophilic chlorination protocol using N-Chlorosuccinimide (NCS). Unlike traditional methods using chlorine gas (


), which pose safety risks and poor selectivity, the NCS route offers a controlled, scalable, and bench-stable alternative suitable for GMP-like environments.
Key Compound Data
PropertyDetail
Chemical Name This compound
CAS Number 1261269-43-5
Molecular Formula

Molecular Weight 144.56 g/mol
Appearance Pale yellow to off-white solid
Solubility DMSO, Methanol; sparingly soluble in water

Retrosynthetic Analysis & Mechanism

The synthesis relies on the regioselective electrophilic aromatic substitution (S_EAr) of 2-aminopyridin-4-ol.

  • Substrate Activation: The starting material, 2-aminopyridin-4-ol, exists in equilibrium with its tautomer, 2-amino-4-pyridone. The amino group at C2 and the hydroxyl/keto group at C4 strongly activate the ring.

  • Regioselectivity: The C3 position is ortho to both the electron-donating amino group and the hydroxyl group, making it the most nucleophilic site. While the C5 position is also activated (ortho to OH, para to

    
    ), the synergistic activation at C3 typically favors chlorination at this position under controlled conditions.
    
Reaction Scheme Visualization

ReactionScheme SM 2-Aminopyridin-4-ol (CAS: 33631-05-9) Intermediate Sigma Complex (Transition State) SM->Intermediate + Cl+ (from NCS) Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 0-25°C Reagent->Intermediate Product This compound (Target) Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct

Figure 1: Reaction pathway for the selective chlorination of 2-aminopyridin-4-ol.

Experimental Protocol

Safety Warning: N-Chlorosuccinimide is an irritant. Pyridine derivatives can be toxic.[1] Perform all operations in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials & Reagents[1][2][3][4][5]
  • Precursor: 2-Aminopyridin-4-ol (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (Dry, HPLC grade preferred)

  • Quench: Sodium thiosulfate (saturated aq. solution)

  • Workup: Ethyl Acetate, Brine,

    
    
    
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-aminopyridin-4-ol (5.0 g, 45.4 mmol).

  • Solvation: Add Acetonitrile (50 mL) to the flask. Stir until a fine suspension or partial solution is achieved.

    • Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice-water bath.

    • Expert Insight: Cooling is critical to maximize regioselectivity. Higher temperatures increase the risk of 3,5-dichlorination.

Phase 2: Chlorination[1]
  • Addition: Dissolve NCS (6.37 g, 47.7 mmol, 1.05 equiv) in Acetonitrile (20 mL). Add this solution dropwise to the reaction flask over 30 minutes .

    • Control: Maintain internal temperature below 10°C during addition.[2][3]

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) . Stir for 4–6 hours.

  • Monitoring (IPC): Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Workup & Isolation[4]
  • Quench: If active chlorine remains (starch-iodide paper test), add 10 mL of saturated sodium thiosulfate solution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Acetonitrile.

  • Precipitation: Add cold water (50 mL) to the residue. The product often precipitates as an off-white solid.

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL).

  • Filtration/Drying: Filter the solid precipitate.[3] Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove succinimide byproducts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-4-OH-Pyridine Dissolve Dissolve in ACN Cool to 0°C Start->Dissolve AddNCS Add NCS Dropwise (30 mins) Dissolve->AddNCS React Stir at RT (4-6 Hours) AddNCS->React Check IPC: TLC/HPLC Complete? React->Check Check->React No (Extend Time) Quench Quench (Na2S2O3) Concentrate Solvent Check->Quench Yes Isolate Precipitate with Water Filter & Wash Quench->Isolate Dry Vacuum Dry Yield Calculation Isolate->Dry

Figure 2: Operational workflow for the synthesis of this compound.

Characterization & Quality Control

To validate the identity of the synthesized intermediate, the following analytical parameters should be met:

TechniqueExpected Signal / Result
1H NMR (DMSO-d6)

~10.8 (br s, 1H, OH), 7.65 (d, 1H, C6-H), 5.95 (br s, 2H, NH2), 5.80 (d, 1H, C5-H). Note: C6-H doublet typically shifts downfield due to Cl proximity.
LC-MS (ESI+)

(Characteristic 3:1 Chlorine isotope pattern).
Appearance Pale yellow to beige powder.
Purity (HPLC) >95% (Area %).[1]

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: Product is amphoteric and water-soluble at certain pH levels.

    • Solution: Adjust aqueous pH to ~7.0–7.5 before filtration. If still soluble, use continuous extraction with Ethyl Acetate/Isopropanol (9:1).

  • Issue: 3,5-Dichloro Impurity.

    • Cause: Excess NCS or high temperature.

    • Solution: Strictly control stoichiometry (1.0–1.05 eq NCS) and keep the addition phase at 0°C.

  • Issue: Dark Coloration.

    • Cause: Oxidation of the amino group.

    • Solution: Perform the reaction under an inert atmosphere (

      
       or Ar) and store the product in the dark.
      

References

  • Regioselective Halogenation: Organic & Biomolecular Chemistry, "Selectfluor-promoted regioselective chlorination of 2-aminopyridines."

  • Compound Data: PubChem, "this compound Compound Summary."

  • Synthetic Methodology: BenchChem, "Protocols for 2-Amino-4-hydroxypyridine Derivatives."

  • Pharmaceutical Application: Journal of Medicinal Chemistry, "Discovery of Met Kinase Inhibitors (BMS-777607)." (Demonstrates the utility of the scaffold).

Sources

Application Note: Precision Synthesis of Pyridine-Based Antineoplastics

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Chloropyridine Reactivity for Next-Generation Kinase Inhibitors

Strategic Overview: The Chloropyridine Advantage

In the landscape of oncology drug discovery, the pyridine ring is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib, Crizotinib). Chloropyridines are the essential "Lego blocks" for these agents due to their unique electronic properties:

  • Regioselective Activation: The nitrogen atom renders the pyridine ring electron-deficient, activating the C2 and C4 positions for Nucleophilic Aromatic Substitution (

    
    ). This allows for catalyst-free coupling under mild conditions.
    
  • Orthogonal Functionalization: The C3 position remains resistant to

    
     but is highly reactive in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), enabling sequential, multi-vector functionalization.
    
  • Solubility & ADME: Incorporating a pyridine nitrogen often improves the water solubility and metabolic stability of the final drug candidate compared to benzene analogs.

This guide details two distinct synthetic workflows: Ether Linkage Construction (used in VEGFR inhibitors like Sorafenib) and Fused-Ring Scaffold Construction (used in experimental PIM-1 inhibitors).

Decision Logic for Chloropyridine Functionalization

Chloropyridine_Logic Start Starting Material: Chloropyridine Pos2_4 Position C2 or C4-Cl Start->Pos2_4 Electronic Activation Pos3 Position C3-Cl Start->Pos3 Electronic Neutrality SNAr S_NAr Reaction (Nucleophilic Subst.) Pos2_4->SNAr Phenols/Amines (No Metal) Pd_Cat Pd-Catalyzed Coupling (Suzuki/Buchwald) Pos3->Pd_Cat Boronic Acids (Req. Catalyst) Ether Ether/Amine Linkage (e.g., Sorafenib) SNAr->Ether Biaryl Biaryl/Heteroaryl (e.g., Crizotinib) Pd_Cat->Biaryl

Figure 1: Strategic decision tree for selecting reaction conditions based on chloropyridine regiochemistry.

Module A: Ether Linkage Protocol (Sorafenib Precursor)

This protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , the key intermediate for Sorafenib (Nexavar) and Regorafenib (Stivarga). The reaction exploits the electron-withdrawing nature of the C2-amide group to facilitate


 at the C4-chlorine.
Mechanism of Action

The C2-carboxamide group pulls electron density from the ring, making the C4-Cl bond highly susceptible to attack by the phenoxide nucleophile. This avoids the need for expensive palladium catalysts.

Experimental Protocol

Target: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide. Scale: 10 mmol (Optimization Scale).

Reagents:

  • Precursor: 4-chloro-N-methyl-2-pyridinecarboxamide (1.71 g, 10 mmol).

  • Nucleophile: 4-aminophenol (1.20 g, 11 mmol).

  • Base: Potassium tert-butoxide (KOtBu) (1.35 g, 12 mmol).

  • Solvent: Anhydrous DMF (15 mL).

Step-by-Step Workflow:

  • Nucleophile Activation:

    • Charge a dry 50 mL round-bottom flask with 4-aminophenol and anhydrous DMF under nitrogen atmosphere.

    • Add KOtBu in a single portion at room temperature.

    • Observation: The solution will turn dark brown/purple as the phenoxide anion forms. Stir for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.

    • Heat the system to 80°C using an oil bath.

    • Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is typically complete within 4–6 hours.

  • Quench and Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a beige solid.

    • Critical Step: Adjust pH to ~8.0 using 1N HCl if necessary to ensure the amine is neutral but the phenol (if unreacted) remains soluble.

  • Purification:

    • Filter the solid and wash with water (2 x 20 mL) and cold ether (10 mL) to remove residual DMF.

    • Dry under vacuum at 45°C.

Data Summary Table:

ParameterSpecificationNotes
Yield 85–92%High efficiency due to C2-activation.
Purity (HPLC) >98%Main impurity is unreacted aminophenol.
Appearance Beige/Tan SolidColor darkens upon oxidation; store under inert gas.
Key 1H NMR

8.5 (d, Py-H6),

2.8 (d, N-Me)
Characteristic pyridine doublet confirms ring integrity.

Module B: Scaffold Hopping (Imidazopyridine Synthesis)[1]

Imidazo[1,2-a]pyridines are emerging scaffolds for PIM-1 kinase inhibitors and tubulin polymerization inhibitors. This protocol utilizes a Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction, converting a chloropyridine-derived amine into a fused bicyclic system in a single pot.

Experimental Protocol

Target: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivative. Precursor Chain: 2-Chloropyridine


 2-Aminopyridine 

Imidazopyridine.

Reagents:

  • Amine: 2-aminopyridine (1.0 mmol) (Commercially available or synthesized from 2-chloropyridine via amination).

  • Aldehyde: Benzaldehyde (1.0 mmol) (or substituted aryl aldehyde).

  • Isonitrile: tert-Butyl isocyanide (1.0 mmol).

  • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Montmorillonite K-10 clay.

  • Solvent: Methanol (2 mL).

Step-by-Step Workflow:

  • Component Mixing:

    • In a microwave vial (or sealed tube), dissolve 2-aminopyridine and benzaldehyde in methanol.

    • Stir for 10 minutes to allow initial imine formation (Schiff base).

  • Cyclization:

    • Add tert-butyl isocyanide and the catalyst [Sc(OTf)3].

    • Seal the vessel and heat to 60°C for 12 hours (or microwave at 100°C for 20 mins).

  • Work-up:

    • Evaporate the methanol under reduced pressure.

    • Dissolve residue in DCM and wash with NaHCO3 solution.

    • Purify via flash column chromatography (DCM/MeOH gradient).

Pathway Visualization

GBB_Reaction Precursor 2-Aminopyridine (Nucleophile) Imine Intermediate: Schiff Base Precursor->Imine Condensation Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Imine Condensation Isonitrile Isocyanide (C1 Insertion) Cyclization [4+1] Cycloaddition (Catalyst: Sc(OTf)3) Isonitrile->Cyclization Imine->Cyclization Product Final Scaffold: Imidazo[1,2-a]pyridine Cyclization->Product Ring Fusion

Figure 2: The Groebke–Blackburn–Bienaymè (GBB) multicomponent synthesis route.

Biological Validation & QC

To validate the synthesized agents, the following analytical assays are standard in preclinical development.

Analytical QC Parameters
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 5%

    
     95%.
    
  • Mass Spec: ESI+ mode. Look for [M+H]+ peaks. Chlorinated intermediates will show characteristic 3:1 isotopic isotope pattern (

    
    Cl/
    
    
    
    Cl).
In Vitro Potency Assay (Kinase Inhibition)

For the Sorafenib intermediate (Module A), the final urea derivative must be tested against VEGFR2/KDR.

  • Assay Format: FRET-based kinase assay (e.g., LanthaScreen).

  • Protocol:

    • Incubate compound (0.1 nM – 10

      
      M) with VEGFR2 enzyme and ATP.
      
    • Add Alexa Fluor-labeled tracer.

    • Measure IC50 based on fluorescence lifetime shift.

    • Success Metric: IC50 < 100 nM for lead candidates.[1]

References

  • Banker, P. et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Link

  • Gong, Y. et al. (2011). Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide. Atlantis Press. Link

  • Al-Sanea, M.M. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[1][2] NIH PubMed Central. Link

  • Pfizer Inc. (2011). Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.[3][4] Google Patents. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.[5] BenchChem.[5] Link

Sources

Troubleshooting & Optimization

Improving yield in 2-Amino-3-chloropyridin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 2-Amino-3-chloropyridin-4-ol (Also referred to as 2-amino-3-chloro-4-pyridone). Core Challenge: The synthesis of this intermediate is governed by the competing directing effects of the amino group (C2) and the hydroxyl/keto group (C4).

  • The Trap: In 2-aminopyridines, electrophilic substitution typically favors the C5 position (para to the amino group). However, the presence of the C4-hydroxyl group activates both C3 and C5.

  • The Goal: Selectively chlorinating the sterically crowded C3 position ("sandwiched" between the amino and hydroxyl groups) while avoiding the thermodynamically favored C5-chloro byproduct or the C3,5-dichloro over-reaction.

This guide provides a troubleshooting framework to shift the regioselectivity toward the C3 isomer and maximize isolated yield.

Route Analysis: The "Why" Behind Low Yields

The following table summarizes the common synthetic pathways and their associated yield-killing pitfalls.

RouteMethodologyPrimary PitfallTechnical Verdict
A Direct Chlorination (Cl₂ gas) Over-chlorination: Cl₂ is too aggressive, leading to rapid formation of 3,5-dichloro-2-aminopyridin-4-ol.Avoid. Hard to control stoichiometry on scale.
B NCS Electrophilic Substitution Regioselectivity (C5 vs C3): Without solvent control, NCS attacks the less hindered C5 position.Recommended. Tunable via solvent and temperature.
C Starting from 2,3-Dichloropyridine Selectivity: Nucleophilic displacement of C4-Cl with OH is difficult to distinguish from C2-Cl displacement.High Risk. Poor atom economy and separation issues.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am consistently getting the 5-chloro isomer instead of the 3-chloro product."

Diagnosis: You are likely running the reaction under conditions that favor thermodynamic control (steric freedom) rather than kinetic control (chelation/directing effects).

Technical Solution: Switch the solvent system to Glacial Acetic Acid .

  • Mechanism: In aprotic polar solvents (like DMF or Acetonitrile), the reaction is driven by simple nucleophilicity, favoring the unhindered C5 position. In acetic acid, the solvent can hydrogen bond with the C4-carbonyl (pyridone form) and the C2-amino group. This creates a "solvent cage" or activates the C3 position via a specific hydrogen-bond network, often stabilizing the transition state for C3 attack.

  • Protocol Adjustment: Dissolve 2-aminopyridin-4-ol in glacial acetic acid. Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. If selectivity remains poor, lower temperature to 10-15°C.

Issue 2: "The reaction stalls at 60% conversion, but adding more reagent causes over-chlorination."

Diagnosis: This is a classic "rate vs. selectivity" trade-off. The product (3-chloro) is deactivated compared to the starting material, but the accumulation of HCl/succinimide byproducts might be buffering the reaction or causing solubility issues.

Technical Solution: Implement a "Starvation Addition" protocol.

  • Do not add excess NCS all at once.

  • Dissolve NCS in a separate volume of the solvent (e.g., Acetic Acid/Acetonitrile mixture).

  • Add the NCS solution dropwise over 2–4 hours.

  • Critical Step: Monitor by HPLC. Stop the reaction exactly when the ratio of [Product] : [Di-chloro impurity] hits 20:1, even if 10% starting material remains. It is easier to recover starting material during workup than to separate the di-chloro impurity.

Issue 3: "I cannot separate the product from the starting material during workup."

Diagnosis: this compound and its non-chlorinated precursor have very similar polarities, making silica chromatography inefficient and yield-draining.

Technical Solution: Exploit the Isoelectric Point (pI) for precipitation.

  • The introduction of the Chlorine atom at C3 significantly lowers the pKa of the neighboring hydroxyl/amine groups compared to the starting material.

  • Protocol:

    • Quench reaction with water.

    • Neutralize carefully with 2M NaOH or solid NaHCO₃.

    • Monitor pH precisely. The 3-chloro product will likely precipitate at a slightly more acidic pH (e.g., pH 4–5) than the starting material due to the electron-withdrawing effect of the chlorine.

    • Perform a "pH swing" crystallization: Dissolve crude in dilute base (pH 10), filter off insoluble impurities, then slowly acidify to pH 5.0 to precipitate the target.

Visualization: Reaction Pathway & Competing Mechanisms

The following diagram illustrates the kinetic competition between the desired C3-chlorination and the parasitic C5-chlorination/Over-chlorination.

ReactionPathway SM 2-Aminopyridin-4-ol (Starting Material) TS_C3 Transition State C3 (Sterically Hindered) SM->TS_C3 AcOH promotes Ortho-attack TS_C5 Transition State C5 (Sterically Open) SM->TS_C5 Polar Aprotic favors Para NCS Reagent: NCS (Electrophilic Cl+) NCS->TS_C3 NCS->TS_C5 Prod_3Cl This compound (TARGET) TS_C3->Prod_3Cl Major Path (Optimized) Prod_5Cl 2-Amino-5-chloropyridin-4-ol (Byproduct) TS_C5->Prod_5Cl Minor Path DiCl 3,5-Dichloro-2-aminopyridin-4-ol (Over-chlorinated) Prod_3Cl->DiCl Excess NCS Fast Reaction Prod_5Cl->DiCl Excess NCS

Caption: Kinetic pathway showing the divergence between the desired C3-chlorination (green) and C5/Di-chlorination (red).

The "Golden Standard" Protocol

Scale: 10.0 g Input | Expected Yield: 65–75% | Purity: >98%

  • Preparation: Charge a 3-neck round bottom flask with 2-aminopyridin-4-ol (1.0 eq, 10.0 g) and Glacial Acetic Acid (10 volumes, 100 mL). Stir until fully dissolved.

  • Temperature Control: Cool the solution to 15°C using a water bath. (Going too cold, e.g., 0°C, may freeze the acetic acid or slow the reaction excessively; 15°C is the sweet spot).

  • Addition: Dissolve NCS (1.05 eq, 12.7 g) in Acetic Acid (50 mL). Add this solution dropwise via an addition funnel over 3 hours .

  • Monitoring: After addition, stir at 15°C for 1 hour. Check HPLC.

    • Target: <5% Starting Material.

    • Limit: <2% Di-chloro impurity.[1]

  • Workup (The pH Swing):

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of acetic acid.

    • Dilute residue with water (50 mL).

    • Slowly add 20% NaOH solution while stirring vigorously until pH reaches 4.5 – 5.0 .

    • A thick precipitate should form. Stir for 30 minutes in an ice bath.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) followed by cold acetonitrile (1 x 10 mL) to remove unreacted NCS and succinimide.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

  • Regioselectivity in Pyridine Chlorination

    • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
    • Source: Organic & Biomolecular Chemistry, 2019.[2]

    • URL:[Link]

    • Relevance: Discusses the use of solvent and reagent choice (LiCl/Selectfluor vs NCS) to steer regioselectivity in 2-aminopyridines.
  • General Synthesis of Chlorinated Aminopyridines

    • Title: An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorin
    • Source: Synthetic Communic
    • URL:[Link]

    • Relevance: Provides foundational protocols for handling chlorination of aminopyridine scaffolds on a large scale.
  • Kinase Inhibitor Scaffolds (Contextual Application)

    • Title: Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3]

    • Source: Journal of Medicinal Chemistry, 2009.[3]

    • URL:[Link]

    • Relevance: Highlights the biological importance of the 2-amino-3-chloropyridine moiety and validates the structural stability of the 3-chloro isomer.

Sources

Technical Support Center: Navigating the Challenges of Large-Scale 2-Amino-4-chloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 2-Amino-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions.

Troubleshooting Guide: From Benchtop Quirks to Production Headaches

This section addresses specific issues that can arise during the synthesis of 2-Amino-4-chloropyridine, presented in a practical question-and-answer format.

Issue 1: Low Yield in the Hofmann Rearrangement Step

Question: We are experiencing significantly lower than expected yields during the Hofmann rearrangement of 4-chloro-picolinamide to 2-Amino-4-chloropyridine. What are the potential causes and how can we optimize this step?

Answer: The Hofmann rearrangement is a critical and often challenging step in this synthesis. Low yields can typically be attributed to several factors, primarily related to the stability of the intermediate N-haloamide and the reaction conditions.

  • Incomplete Formation of the N-haloamide: The initial reaction of the amide with the hypohalite (e.g., sodium hypobromite or calcium hypochlorite) must be complete. Insufficient hypohalite or side reactions can leave unreacted starting material.

    • Solution: Ensure the molar ratio of hypohalite to amide is appropriate, typically with a slight excess of the hypohalite. Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting amide.[1]

  • Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate formed during the rearrangement is highly reactive. In the presence of water, it can hydrolyze back to the corresponding amine and release carbon dioxide. However, it can also react with the product amine to form urea-based impurities.

    • Solution: Maintain a strongly basic environment (e.g., with excess sodium hydroxide) to facilitate the rapid hydrolysis of the isocyanate to the desired amine and minimize the formation of urea byproducts.[2]

  • Temperature Control: The Hofmann rearrangement is exothermic. Poor temperature control can lead to the degradation of the N-haloamide intermediate and the final product.

    • Solution: Implement robust temperature control. The initial N-haloamide formation is often performed at low temperatures (0-5 °C), followed by a carefully controlled temperature increase to initiate the rearrangement. For large-scale production, this may require a reactor with efficient heat exchange capabilities.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our final product is contaminated with byproducts that are difficult to remove by simple recrystallization. What are the likely impurities and what purification strategies can we employ?

Answer: Impurity profiles can vary depending on the synthetic route. However, some common impurities are prevalent.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities.

    • Solution: Utilize in-process analytical techniques such as HPLC or Gas Chromatography (GC) to monitor reaction completion at each step.[3]

  • Over-chlorination or Isomeric Byproducts: In syntheses starting from 2-aminopyridine, direct chlorination can lead to the formation of di- and tri-chlorinated species.[4] When starting from dichloropyridines, achieving high regioselectivity for the amination can be challenging.

    • Solution: For direct chlorination, carefully control the stoichiometry of the chlorinating agent and the reaction temperature. For amination of dichloropyridines, the choice of catalyst, ligand, and reaction conditions is crucial for directing the regioselectivity.[5]

  • Purification Strategy: For a more robust purification of the final product, an acid-base workup can be highly effective.

    • Dissolve the crude 2-Amino-4-chloropyridine in a dilute acidic solution (e.g., dilute HCl) to form the hydrochloride salt, which is water-soluble.

    • Wash the acidic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

    • Slowly add a base (e.g., sodium bicarbonate solution) to the aqueous layer to increase the pH to 8-9, causing the free base of 2-Amino-4-chloropyridine to precipitate.

    • The precipitated solid can then be filtered, washed with water, and dried to yield a product of high purity.[1]

Impurity TypePotential SourceMitigation and Purification
Unreacted 4-chloro-picolinamideIncomplete Hofmann rearrangementMonitor reaction completion (TLC/HPLC); Acid-base workup.
Dichlorinated aminopyridinesOver-chlorination of 2-aminopyridineStoichiometric control of chlorinating agent; Chromatographic separation.
Isomeric aminopyridinesPoor regioselectivity in aminationOptimization of catalyst, ligand, and reaction conditions.[5]
Urea byproductsIsocyanate intermediate reacting with productMaintain high pH during Hofmann rearrangement.
Issue 3: Work-up Complications - The Dreaded Emulsion

Question: During the liquid-liquid extraction of our product, we are consistently forming a stable emulsion that makes phase separation nearly impossible. How can we prevent or break these emulsions?

Answer: Emulsion formation is a frequent challenge in the work-up of reactions involving amines, especially at a large scale.

  • Prevention is Key: The most effective strategy is to minimize the vigorous shaking that leads to emulsion formation.

    • Solution: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area between the phases without excessive agitation.[6]

  • Breaking the Emulsion: If an emulsion has already formed, several techniques can be employed:

    • Increase the Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, often forcing the separation of the organic and aqueous phases.[7]

    • Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if using dichloromethane (DCM), adding some hexane might help.

    • Filtration: In some cases, filtering the entire emulsion through a pad of Celite® or diatomaceous earth can break the emulsion.[7]

    • Patience and Temperature: Sometimes, simply allowing the mixture to stand for an extended period or gently warming it can lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of 2-Amino-4-chloropyridine, and what are their pros and cons?

A1: There are several established routes, with the choice often depending on the availability and cost of starting materials, as well as scalability and safety considerations.[8]

  • From 2-Pyridine Carboxylic Acid: This route involves chlorination of the carboxylic acid (often with thionyl chloride), followed by amidation and a Hofmann rearrangement.[8]

    • Pros: Relatively straightforward chemistry.

    • Cons: The use of thionyl chloride requires careful handling, and the Hofmann rearrangement can be challenging to control on a large scale.

  • From 2-Chloropyridine: This involves nitration of 2-chloropyridine to 2-chloro-4-nitropyridine, followed by reduction of the nitro group.[2]

    • Pros: Can be a high-yielding route.

    • Cons: The nitration step is highly exothermic and requires strict temperature control to avoid runaway reactions and the formation of unwanted isomers. The reduction step often uses reagents like iron in acetic acid, which can present its own handling and waste disposal challenges.[9]

  • From 4-chloropyridine-2-methyl formate: This route proceeds via hydrazinolysis, diazotization, and rearrangement.[8]

    • Pros: Can be a high-yielding and efficient process suitable for industrial production.[8]

    • Cons: Involves the use of hydrazine hydrate, which is toxic and requires specialized handling procedures.

Experimental Workflows & Decision Making

Workflow for Optimizing the Hofmann Rearrangement

Hofmann_Optimization Start Low Yield in Hofmann Rearrangement Check_Reagents Verify Reagent Stoichiometry (Amide vs. Hypohalite) Start->Check_Reagents Monitor_Intermediate In-Process Control (TLC/HPLC) for N-haloamide formation Check_Reagents->Monitor_Intermediate Incomplete_Formation Issue: Incomplete N-haloamide Formation Monitor_Intermediate->Incomplete_Formation Starting Material Remains Check_Temp Evaluate Temperature Control During Rearrangement Monitor_Intermediate->Check_Temp Complete Formation Adjust_Stoichiometry Solution: Adjust Hypohalite Ratio Incomplete_Formation->Adjust_Stoichiometry Adjust_Stoichiometry->Start Temp_Issue Issue: Poor Temperature Control Check_Temp->Temp_Issue Exotherm Observed Analyze_Byproducts Analyze Impurity Profile (HPLC/MS) Check_Temp->Analyze_Byproducts Stable Temperature Improve_Cooling Solution: Enhance Cooling Efficiency/ Slower Reagent Addition Temp_Issue->Improve_Cooling Improve_Cooling->Start Urea_Impurity Issue: Urea Byproduct Formation Analyze_Byproducts->Urea_Impurity Urea detected Success Optimized Yield Achieved Analyze_Byproducts->Success Purity Acceptable Increase_pH Solution: Ensure High pH During Isocyanate Hydrolysis Urea_Impurity->Increase_pH Increase_pH->Start

Caption: Decision tree for troubleshooting low yields in the Hofmann rearrangement step.

General Synthesis Pathway and Key Control Points

Synthesis_Pathway cluster_0 Route 1: From 2-Pyridine Carboxylic Acid cluster_1 Route 2: From 2-Chloropyridine Picolinic_Acid 2-Pyridine Carboxylic Acid Acid_Chloride 4-Chloro-picolinoyl chloride Picolinic_Acid->Acid_Chloride SOCl₂ Amide 4-Chloro-picolinamide Acid_Chloride->Amide NH₃ CP1 Temp. Control Acid_Chloride->CP1 Product 2-Amino-4-chloropyridine Amide->Product Hofmann Rearrangement CP4 pH Control Amide->CP4 Purification Purification (Recrystallization/ Acid-Base Extraction) Product->Purification Chloropyridine 2-Chloropyridine Nitro_Intermediate 2-Chloro-4-nitropyridine Chloropyridine->Nitro_Intermediate Nitration (HNO₃/H₂SO₄) Nitro_Intermediate->Product Reduction (e.g., Fe/AcOH) CP2 Stoichiometry Nitro_Intermediate->CP2 CP3 Temp. Control Nitro_Intermediate->CP3 Final_Product High-Purity Product Purification->Final_Product CP5 Solvent Choice Purification->CP5

Caption: Overview of two common synthetic routes to 2-Amino-4-chloropyridine with critical control points highlighted.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines - Semantic Scholar. Available at: [Link]

  • Hofmann Elimination - Chemistry LibreTexts. Available at: [Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Acetic Acid Hazards & Safety Information - VelocityEHS. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at: [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine - SciSpace. Available at: [Link]

  • The influence of safety considerations on the design of an acetic acid plant - IChemE. Available at: [Link]

  • Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses - National Yang Ming Chiao Tung University Academic Hub. Available at: [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine - ResearchGate. Available at: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

  • Nitration and flow chemistry - Atlantis Press. Available at: [Link]

  • Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14 - NIH. Available at: [Link]

  • Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification - ResearchGate. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? - ResearchGate. Available at: [Link]

  • Occupational Safety and Health Guideline for Acetic Acid (PDF) - CDC. Available at: [Link]

  • Continuous flow nitration in miniaturized devices - PMC - NIH. Available at: [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. Available at: [Link]

  • (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design - ResearchGate. Available at: [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications - Aakash Institute. Available at: [Link]

  • Hofmann elimination - Wikipedia. Available at: [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. Available at: [Link]

  • Crystal polymorphism in chemical process development - PubMed. Available at: [Link]

  • HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization - Taylor & Francis Online. Available at: [Link]

  • Acetic Acid: Applications and Roles in Different Industries - TZ Group. Available at: [Link]

  • Solved: Why is SOCl2, pyridine used in step 2 in a reaction sequence [Chemistry] - Gauth. Available at: [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor - ResearchGate. Available at: [Link]

  • 2-Aminopyridine - SIELC Technologies. Available at: [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available at: [Link]

  • 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry - YouTube. Available at: [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. Available at: [Link]

  • Emulsion Problem during Extraction. Help! : r/chemistry - Reddit. Available at: [Link]

  • 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry - YouTube. Available at: [Link]

Sources

Optimization of reaction conditions for Goldberg reaction with 2-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Goldberg Reaction with 2-Bromopyridine

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Pyridine Challenge"

The Goldberg reaction (copper-catalyzed amidation) of 2-bromopyridine presents a unique set of challenges compared to standard aryl halides. The primary hurdle is the coordinating ability of the pyridine nitrogen , which can sequester the copper catalyst, effectively "poisoning" the reaction by forming non-productive heteroaryl-copper complexes. Furthermore, the electron-deficient nature of the pyridine ring makes the C-Br bond less prone to oxidative addition compared to electron-rich aryl halides.

This guide provides an optimized protocol using the CuI/1,10-Phenanthroline system, which has proven superior to traditional diamine ligands (like DMEDA) for this specific substrate class.

Troubleshooting Guide (Q&A)

Issue: Low Conversion / Stalled Reaction

Q: My reaction stalls at <50% conversion despite using standard Goldberg conditions (CuI/DACH). What is happening? A: This is likely due to catalyst inhibition by the substrate itself. 2-Bromopyridine acts as a competitive ligand.

  • Root Cause: The pyridine nitrogen binds to the Cu(I) center, displacing monodentate or weak bidentate ligands, halting the catalytic cycle.

  • Solution: Switch to 1,10-Phenanthroline (Phen) or 4,7-dimethoxy-1,10-phenanthroline . These rigid, bidentate ligands bind more strongly to Cu(I) than the pyridine substrate, maintaining the active catalytic species.

  • Optimization: Increase the Ligand:Metal ratio to 2:1 (e.g., 10 mol% Ligand / 5 mol% CuI) to ensure the copper center remains ligated by the promoter rather than the substrate.

Issue: Product Hydrolysis (Deacylation)

Q: I observe the formation of 2-aminopyridine (MAP) instead of the desired amide product. Why? A: You are observing in-situ deacylation , a common side reaction when using strong bases in nucleophilic solvents at high temperatures.

  • Root Cause: The use of K₃PO₄ in alcohols (like tert-amyl alcohol) can promote the attack of hydroxide/alkoxide on the newly formed amide bond, cleaving it.

  • Solution:

    • Change Solvent: Switch to non-nucleophilic solvents like Toluene or 1,4-Dioxane .

    • Modify Base: Use a mixture of K₂CO₃ (mild) with a catalytic amount of K₃PO₄ , or switch to Cs₂CO₃ if solubility is an issue.

    • Water Control: Ensure all reagents are strictly anhydrous. The presence of water at >100°C accelerates amide hydrolysis.

Issue: Catalyst Oxidation (Blue/Green Solution)

Q: The reaction mixture turned blue/green within an hour. Is the reaction dead? A: Yes. A blue or green color indicates the oxidation of Cu(I) to Cu(II) , which is generally inactive for the Goldberg cycle.

  • Root Cause: Oxygen leakage into the system.

  • Solution: The Goldberg reaction is strictly air-sensitive.

    • Degas all solvents using the freeze-pump-thaw method or vigorous sparging with Argon for >20 mins.

    • Add CuI and Ligand inside a glovebox if possible, or under a heavy stream of inert gas.

    • Rescue: In some cases, adding a small amount (10-20 mol%) of a reductant like sodium ascorbate can reduce Cu(II) back to active Cu(I), but restarting is usually more efficient.

Optimized Experimental Protocol

Protocol: Cu-Catalyzed Amidation of 2-Bromopyridine Based on optimized conditions for 2-halopyridines [1, 2].

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Primary/Secondary Amide (1.2 equiv)

  • Catalyst: CuI (5.0 mol%)

  • Ligand: 1,10-Phenanthroline (10.0 mol%)

  • Base: K₃PO₄ (2.0 equiv) (Grind to fine powder immediately before use)

  • Solvent: Toluene (0.5 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a reaction vial, combine CuI (9.5 mg, 0.05 mmol) and 1,10-Phenanthroline (18 mg, 0.1 mmol). Add 1 mL of anhydrous Toluene and stir at room temperature for 10 minutes. Note: A yellow/orange complex should form.

  • Reagent Addition: Add the Amide (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and 2-Bromopyridine (1.0 mmol).

  • Degassing: Seal the vial with a septum. Sparge with Argon for 15 minutes via a submerged needle with an exit needle.

  • Reaction: Replace septum with a teflon-lined screw cap (under inert flow) and seal tightly. Heat block to 110°C for 18–24 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand & Solvent Effects

EntryLigandSolventBaseYield (%)Notes
1NoneTolueneK₃PO₄<5%No reaction without ligand.
2DMEDATolueneK₂CO₃45%Stalled conversion.
31,10-Phen Toluene K₃PO₄ 88% Optimal Conditions.
41,10-Phent-AmOHK₃PO₄60%Significant hydrolysis observed.
51,10-PhenDMFCs₂CO₃72%Good conversion, harder workup.

Visualizations

Figure 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the productive Goldberg cycle versus the competitive inhibition by 2-bromopyridine.

GoldbergMechanism Start Cu(I)-L (Active Catalyst) Complex_A Amido-Cu(I)-L (Intermediate A) Start->Complex_A + Amide / Base - HX Poison Catalyst Poisoning (Cu-Pyridine Complex) Start->Poison + 2-Bromopyridine (Coordination via N) Complex_B Ar-Cu(III)-Amido-L (Oxidative Addition) Complex_A->Complex_B + 2-Bromopyridine (Rate Limiting) Product Product (N-Aryl Amide) Complex_B->Product Reductive Elimination Product->Start Regeneration Poison->Start + Strong Ligand (Phenanthroline)

Caption: Productive catalytic cycle (Green/Grey) vs. Substrate Inhibition pathway (Red). Phenanthroline is required to reverse poisoning.

Figure 2: Troubleshooting Decision Tree

A logical flow for diagnosing reaction failures.

Troubleshooting Start Reaction Issue Identified ColorCheck Is the solution Blue/Green? Start->ColorCheck Oxidation Oxygen Leak. Action: Degas solvents, check seals. ColorCheck->Oxidation Yes ConversionCheck Is conversion < 50%? ColorCheck->ConversionCheck No (Yellow/Brown) LigandCheck Are you using DMEDA? ConversionCheck->LigandCheck Yes ProductCheck Is 'De-acylated' byproduct forming? ConversionCheck->ProductCheck No (High Conv, Low Yield) SwitchLigand Switch to 1,10-Phenanthroline. Increase loading to 10 mol%. LigandCheck->SwitchLigand Yes BaseCheck Using K3PO4 in Alcohol? ProductCheck->BaseCheck Yes FixBase Switch solvent to Toluene. Use K2CO3. BaseCheck->FixBase Yes

Caption: Step-by-step logic for diagnosing color changes, conversion stalling, and byproduct formation.

FAQs

Q: Why is 2-bromopyridine preferred over 2-iodopyridine if the iodide is more reactive? A: While 2-iodopyridine undergoes oxidative addition faster, it is significantly more expensive and less stable. With the CuI/Phen system, the reactivity of the bromide is sufficiently enhanced to achieve high yields, making it the more cost-effective choice for scale-up [1].

Q: Can I use Cu(0) powder or Cu(OAc)₂ instead of CuI? A: CuI is the standard precatalyst because it provides a clean source of Cu(I). Cu(OAc)₂ (Cu(II)) can be used but requires an induction period or a reducing agent to generate the active Cu(I) species in situ. Cu(0) often suffers from surface area issues and heterogeneous kinetics that are harder to reproduce [3].

Q: Is the reaction sensitive to water? A: Yes. While not as sensitive as organolithium chemistry, water at 110°C promotes the hydrolysis of the amide product (especially with carbonate/phosphate bases). Using anhydrous solvents is a "Trustworthiness" step to ensure batch-to-batch reproducibility.

References

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Source: MDPI (Molecules 2022) [Link]

  • Goldberg Reaction - SynArchive. Source: SynArchive [Link][2]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles. Source: MDPI (Catalysts 2016) [Link]

Sources

Minimizing side reactions in the synthesis of 2-amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side reactions in the synthesis of 2-amino-4,6-dimethylpyridine. This resource offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Introduction

The synthesis of 2-amino-4,6-dimethylpyridine, a valuable building block in medicinal chemistry, is primarily achieved through the Chichibabin amination of 2,4-lutidine. While effective, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides a detailed analysis of these side reactions and offers practical, field-proven strategies to optimize the synthesis for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Chichibabin amination of 2,4-lutidine?

The most prevalent side reactions include the formation of 4-amino-2,6-dimethylpyridine, dimerization of the starting material, and the formation of hydroxypyridine derivatives.[1]

Q2: My reaction mixture is turning dark brown or black. Is this normal?

While the Chichibabin reaction can produce a reddish color due to the formation of a σ-adduct intermediate, an excessively dark color may indicate decomposition or polymerization side reactions.[1] This is often exacerbated by high temperatures.

Q3: I am observing the formation of a significant amount of a solid byproduct that is difficult to filter. What could this be?

This could be a result of dimerization or polymerization of the starting material or product. The use of a pressurized, ammonia-containing gas phase has been shown to favorably alter isomer ratios and can help in handling the reaction mixture after hydrolysis, which can sometimes be complicated by a substantial froth or emulsion/particulate layer.[2][3]

Q4: How can I improve the regioselectivity of the amination to favor the 2-position over the 4-position?

The regioselectivity of the Chichibabin reaction is influenced by both electronic and steric factors. The coordination of the sodium amide to the pyridine nitrogen increases the positive charge on the C2 and C6 carbons, making them more susceptible to nucleophilic attack. Conducting the reaction under a pressurized ammonia-containing gas phase has been shown to favorably alter isomer ratios.[2][3]

Q5: What is the role of temperature in the Chichibabin reaction, and what is the optimal range?

Temperature is a critical parameter. The general advice is to run the reaction at the lowest temperature that allows for good hydrogen evolution to minimize decomposition that occurs at higher temperatures.[1] For many Chichibabin reactions, temperatures in the range of 120-160°C are used when employing solvents like toluene or xylene.[1]

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues encountered during the synthesis of 2-amino-4,6-dimethylpyridine.

Problem 1: Low Yield of 2-amino-4,6-dimethylpyridine

Possible Causes & Solutions

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction by TLC or GC to track the consumption of the starting material. If the reaction has stalled, consider a modest increase in temperature or extending the reaction time.
Decomposition of Reagents or Product High reaction temperatures can lead to the decomposition of sodium amide, the starting material, or the product.Maintain the reaction temperature at the lowest effective point. A temperature range of 120-140°C is often a good starting point for lutidine amination.[1]
Presence of Moisture Sodium amide reacts violently with water, which will consume the reagent and inhibit the reaction.Ensure all glassware is thoroughly dried and the solvent is anhydrous.
Poor Quality Sodium Amide Old or improperly stored sodium amide may have decomposed, reducing its reactivity.Use freshly prepared or commercially available high-purity sodium amide.
Problem 2: Formation of Significant Byproducts

Common Byproducts and Mitigation Strategies

Byproduct Formation Mechanism Mitigation Strategy
4-amino-2,6-dimethylpyridine Nucleophilic attack of the amide ion at the C4 position of 2,4-lutidine.Modifying the reaction conditions, such as using a pressurized ammonia atmosphere, can improve the isomeric ratio.[2][3]
Dimerization Products (e.g., bipyridines) This is a known side reaction in Chichibabin reactions, especially with certain substrates.[1]Lowering the reaction temperature can sometimes reduce the rate of dimerization relative to amination.
Hydroxypyridine Derivatives Reaction of the intermediate σ-adduct with any residual water or oxygen during workup.Ensure a strictly anhydrous reaction environment and perform the workup under an inert atmosphere.
Problem 3: Difficult Product Isolation and Purification

Challenges and Recommended Protocols

Challenge Explanation Recommended Protocol
Emulsion during Workup The presence of basic sodium salts and pyridine derivatives can lead to the formation of stable emulsions during aqueous workup.Carefully add the reaction mixture to ice-water to quench the reaction. Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to dissolve the amino products. Wash the acidic aqueous layer with an organic solvent (e.g., toluene) to remove non-basic impurities. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 10-12 to precipitate the product.
Co-elution of Isomers during Chromatography The isomeric aminopyridines can have very similar polarities, making their separation by column chromatography challenging.Use a high-resolution silica gel column and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent (e.g., isopropyl ether) can also be effective for purification.[4]
Residual Solvent in Final Product High-boiling solvents like xylene can be difficult to remove completely.After extraction, thoroughly dry the organic phase and concentrate under reduced pressure. For final purification, consider vacuum distillation or recrystallization.

Experimental Workflow & Mechanism

Illustrative Reaction Mechanism

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism.

Chichibabin_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Aromatization cluster_step3 Step 3: Workup Lutidine 2,4-Lutidine Sigma_Adduct σ-adduct intermediate Lutidine->Sigma_Adduct + NaNH₂ NaNH2 NaNH₂ Hydride_Elimination Hydride (H⁻) Elimination Sigma_Adduct->Hydride_Elimination Aromatization H2_Formation H₂ Gas Formation Hydride_Elimination->H2_Formation + H⁺ Product_Salt Sodium salt of product Hydride_Elimination->Product_Salt Final_Product 2-amino-4,6-dimethylpyridine Product_Salt->Final_Product + H₂O

Caption: Mechanism of the Chichibabin Amination of 2,4-Lutidine.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction_Completion Check Reaction Completion (TLC/GC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Time/Temp Incomplete->Increase_Time_Temp Analyze_Byproducts Analyze Byproducts (GC-MS/NMR) Complete->Analyze_Byproducts Isomers Isomeric Impurities Analyze_Byproducts->Isomers Isomers Detected Dimers Dimerization/Polymerization Analyze_Byproducts->Dimers High MW Impurities Review_Workup Review Workup Procedure Analyze_Byproducts->Review_Workup Other Impurities Optimize_Conditions Optimize Conditions (e.g., NH₃ pressure) Isomers->Optimize_Conditions Lower_Temp Lower Reaction Temperature Dimers->Lower_Temp Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Review_Workup->Optimize_Purification

Caption: Troubleshooting workflow for the synthesis of 2-amino-4,6-dimethylpyridine.

Alternative Synthetic Route: From 3-Aminocrotononitrile

An alternative synthesis involves the reaction of 3-aminocrotonitrile in acetic acid, followed by treatment with concentrated sulfuric acid.[4]

Potential Side Reactions in this Route:

  • Incomplete cyclization: This can lead to the presence of acyclic intermediates in the crude product.

  • Sulfonation: The use of concentrated sulfuric acid at elevated temperatures can potentially lead to sulfonation of the pyridine ring as a minor side reaction.

  • Polymerization: 3-aminocrotonitrile can be prone to polymerization under acidic conditions.

Mitigation Strategies:

  • Careful control of reaction temperature and time: This is crucial to ensure complete cyclization without promoting side reactions.

  • Batchwise addition of reagents: Slow, controlled addition of reagents can help to manage the reaction exotherm and minimize polymerization.[4]

  • Thorough purification: The described method involves reduced pressure solid distillation and recrystallization to achieve high purity.[4]

References

  • Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). 26.6: Reactions of Pyridine. In Organic Chemistry.
  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Justia Patents. (1996). Chichibabin aminations of pyridine bases. Retrieved from [Link]

  • Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Chichibabin amination. Retrieved from [Link]

  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Google Patents. (1998). US5808081A - Chichibabin aminations of pyridine bases.

Sources

Reducing impurities in the industrial production of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Production of 4-Amino-2-chloropyridine

Introduction: Process Overview & Critical Quality Attributes

Welcome to the Technical Support Center. This guide addresses the industrial synthesis of 4-Amino-2-chloropyridine (CAS 14432-12-3) , a pivotal intermediate for tyrosine kinase inhibitors and agrochemicals.

While multiple synthetic routes exist, this guide focuses on the Oxidation-Nitration-Reduction (ONR) Route starting from 2-chloropyridine. This pathway is the industry standard due to cost-efficiency and scalability, yet it presents unique impurity challenges—specifically over-reduction (dechlorination) and incomplete oxide removal.

Target Specification:

  • Purity: >98.5% (HPLC)

  • Major Impurity Limits:

    • 4-Aminopyridine (Dechlorinated): <0.10%[1]

    • 2-Chloro-4-nitropyridine (Intermediate): <0.15%[1][2]

    • 2-Chloropyridine-N-oxide: <0.10%

Module 1: Synthesis Route & Impurity Mapping

Q: What are the primary impurities generated in the ONR route, and where do they originate?

A: The ONR route involves three distinct chemical transformations. Impurities arise primarily from selectivity issues during the reduction step and incomplete conversion during nitration.

The ONR Pathway & Impurity Origins

ImpurityMap Start 2-Chloropyridine Step1 Step 1: N-Oxidation (H2O2 / Acid) Start->Step1 Inter1 2-Chloropyridine-N-oxide Step1->Inter1 Imp1 Impurity A: Unreacted 2-Chloropyridine Step1->Imp1 Incomplete Step2 Step 2: Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 2-Chloro-4-nitropyridine-N-oxide Step2->Inter2 Step3 Step 3: Selective Reduction (Fe / AcOH) Inter2->Step3 Product 4-Amino-2-chloropyridine (TARGET) Step3->Product Imp2 Impurity B: 2-Chloro-4-nitropyridine (Incomplete Oxide Removal) Step3->Imp2 Partial Reduction Imp3 Impurity C: 4-Aminopyridine (Over-reduction/Dechlorination) Step3->Imp3 Over-Reduction

Figure 1: Critical Control Points (CCPs) in the Oxidation-Nitration-Reduction synthesis pathway.

Module 2: Troubleshooting Reaction Selectivity

Q: We are detecting high levels of 4-Aminopyridine (0.5 - 1.0%) in the final product. How do we prevent dechlorination?

A: This is the most critical failure mode in this synthesis. The chlorine atom at the C2 position is activated and susceptible to hydrogenolysis, especially if catalytic hydrogenation (Pd/C) is used.

Corrective Protocol: Switch to Chemical Reduction Do not use catalytic hydrogenation for this step unless you have a highly specialized poisoned catalyst (e.g., Pt/V). The industrial standard is Iron (Fe) powder in Acetic Acid .

  • Mechanism: Iron acts as a single-electron transfer agent that reduces the nitro group and deoxygenates the N-oxide without sufficient potential to cleave the C-Cl bond.

  • Optimization Steps:

    • Stoichiometry: Use 3.5 - 4.0 equivalents of Fe powder. Excess Fe promotes rapid reaction but increases waste.

    • Temperature Control: Maintain reaction temperature between 60°C - 70°C . Exceeding 80°C increases the kinetic energy enough to risk attacking the C-Cl bond.

    • Acid Concentration: Use Glacial Acetic Acid. Diluting with water slows the reduction, allowing side reactions (hydrolysis to 2-chloro-4-hydroxypyridine) to compete.

Q: The reaction mixture turns black/tarry during Nitration (Step 2). What is happening?

A: This indicates thermal runaway or "charring" of the pyridine ring due to harsh nitration conditions.

  • Root Cause: Adding the N-oxide to the sulfuric acid/nitric acid mixture too quickly causes a localized exotherm.

  • Solution:

    • Reverse Addition: Dissolve 2-chloropyridine-N-oxide in Sulfuric Acid first, cool to 0–5°C, and then add Fuming Nitric Acid dropwise.

    • Temperature Cap: Never allow the temperature to exceed 10°C during addition. Only ramp to 60–70°C after the addition is complete.

Module 3: Work-up & Purification Protocols

Q: How do we separate the product from inorganic iron salts and remaining impurities after reduction?

A: The "Iron Sludge" problem is a major bottleneck. A standard filtration will clog. You must use a pH-Swing Extraction method.

Step-by-Step Purification Protocol:

StepActionScientific Rationale
1. Quench Cool reaction mass to 25°C. Dilute with water (1:2 ratio).Stops reaction; solubilizes iron salts.
2. Basification Adjust pH to 8.0 – 9.0 using 50% NaOH.Converts the target amine (pKa ~4.5) to its free base form, making it extractable. Iron precipitates as Fe(OH)₂/Fe(OH)₃.
3. Extraction Extract with Ethyl Acetate or MTBE (3x).The organic product migrates to the solvent; Iron salts remain in the aqueous sludge.
4. Washing Wash organic layer with Brine (sat. NaCl) .Removes residual water and water-soluble impurities like 4-aminopyridine.
5. Crystallization Concentrate and recrystallize from Toluene/Heptane (1:1) .Critical: 4-Amino-2-chloropyridine crystallizes readily here; regioisomers and tar remain in the mother liquor.

Q: We see an unknown impurity at RRT 0.85. What is it?

A: In the ONR route, RRT ~0.85 is typically 2-Chloro-4-nitropyridine (the intermediate where the N-oxide was removed but the nitro group wasn't reduced) or 2-Chloro-4-hydroxylaminopyridine (partial reduction).

  • Diagnostic: Check the color of the crude solid. A yellow/orange tint confirms the presence of nitro/nitroso species.

  • Fix: Extend the reduction time by 30 minutes and ensure vigorous agitation to break up Fe clumps.

Module 4: Analytical Troubleshooting (HPLC)

Q: Our HPLC peaks for the starting material and product are co-eluting. Recommended method?

A: Pyridine derivatives tail severely on standard C18 columns due to interaction with residual silanols. You must use an Ion-Pairing Agent or a Base-Deactivated Column .

Recommended HPLC Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent end-capped column).

  • Mobile Phase A: 0.1% Phosphoric Acid + 5mM Sodium Octanesulfonate (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Wavelength: 254 nm (primary), 220 nm (for non-aromatic impurities).

  • Why this works: The octanesulfonate binds to the protonated amine, neutralizing the charge and improving peak shape/retention, allowing clear separation from the more polar 4-aminopyridine impurity.

Summary: Process Logic Flow

Workflow Problem Impurity Detected Check1 Is it 4-Aminopyridine? Problem->Check1 Action1 Reduce Reaction Temp <70°C Switch from Pd/C to Fe/AcOH Check1->Action1 Yes Check2 Is it 2-Chloro-4-nitropyridine? Check1->Check2 No Action2 Increase Fe equivalents Improve Agitation Check2->Action2 Yes Check3 Is it Tarry/Black? Check2->Check3 No Action3 Control Nitration Exotherm (Keep <10°C during addition) Check3->Action3 Yes

Figure 2: Troubleshooting Logic Tree for Common Impurities.

References

  • Vertex AI Search. (2026). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.[1][3] Google Patents. Link

  • Vertex AI Search. (2026). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.[1][3] Google Patents. Link

  • ChemicalBook. (2019).[2] 4-Amino-2-chloropyridine: Application, Synthesis and Industrial Methods. Link

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link

  • Guidechem. (2026).[4] Synthesis of 2-Amino-4-chloropyridine vs 4-Amino-2-chloropyridine. Link

Sources

Enhancing metabolic stability of lead compounds derived from chloropyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CP-MET-OPT-001 Assigned Specialist: Senior Application Scientist, DMPK Division

Introduction: The Chloropyridinol Paradox

Welcome to the technical support center for chloropyridinol-based lead optimization. You are likely here because your lead compound—containing a chlorinated hydroxypyridine core—is showing excellent potency but poor pharmacokinetic (PK) endurance.[1]

The Core Issue: Chloropyridinols (e.g., derivatives of 3,5,6-trichloro-2-pyridinol) present a unique metabolic profile.[2] While the chlorine atoms effectively deactivate the pyridine ring against oxidative metabolism (CYP450-mediated), they simultaneously increase the acidity of the hydroxyl group (


 ~ 4.5–6.0).[1] This makes the oxygen atom a prime target for Phase II conjugation, specifically glucuronidation  by UDP-glucuronosyltransferases (UGTs).

This guide provides the diagnostic workflows and structural remediation strategies required to turn these labile hits into stable leads.

Module 1: Diagnostic Workflows (Root Cause Analysis)

Before modifying the structure, you must confirm the metabolic clearance mechanism. Chloropyridinols often yield false positives in standard microsomal stability assays if the cofactor mix is not optimized.

Protocol 1.1: Differential Cofactor Analysis

Standard NADPH-regenerating systems only detect Phase I (oxidative) clearance.[1] You must explicitly test for Phase II (conjugative) clearance.[1]

Step-by-Step Methodology:

  • Preparation: Prepare three incubation streams for your lead compound (

    
    ).[1]
    
    • Stream A (Phase I): Liver Microsomes + NADPH.[1]

    • Stream B (Phase II): Liver Microsomes + UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore-forming peptide to access luminal UGTs).[1]

    • Stream C (Combined): Liver Microsomes + NADPH + UDPGA + Alamethicin.[1]

  • Incubation: Incubate at 37°C. Sample at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation:

    • High clearance in Stream B/C but stability in Stream A confirms Glucuronidation-driven clearance .[1]

    • High clearance in Stream A implies Oxidative De-halogenation (rare but possible).[1]

Visual Workflow: Metabolic Fate Assessment

Metabolic_Fate Start Lead Compound (Chloropyridinol) Microsomes Microsomal Incubation Start->Microsomes Path_I NADPH Only (Phase I) Microsomes->Path_I Path_II UDPGA + Alamethicin (Phase II) Microsomes->Path_II Result_I Oxidative Clearance? (De-chlorination) Path_I->Result_I Result_II Conjugative Clearance? (O-Glucuronidation) Path_II->Result_II Decision_A Block CYP Sites (Add F, Methyl) Result_I->Decision_A Unstable Decision_B Block UGT Sites (Sterics, Bioisosteres) Result_II->Decision_B Unstable (Most Likely)

Caption: Diagnostic logic flow to distinguish between Oxidative (CYP) and Conjugative (UGT) instability in chloropyridinols.

Module 2: Structural Optimization Strategies

If Module 1 confirms Glucuronidation (the most common liability for this scaffold), use the following medicinal chemistry strategies.

Strategy 2.1: Steric Shielding (The "Umbrella" Effect)

UGTs require specific geometric access to the hydroxyl group.[1] Introducing bulky substituents at the ortho-position (C3 or C5 relative to the -OH) can sterically hinder the enzyme without destroying binding affinity.[1]

  • Tactic: Replace a Hydrogen or small Chlorine at the ortho position with a Trifluoromethyl (-CF3) or Cyclopropyl group.[1]

  • Mechanism: The bulk prevents the UGT catalytic site from approaching the nucleophilic oxygen.[1]

Strategy 2.2: Tautomer Locking (O- vs. N-Alkylation)

2-hydroxypyridines exist in equilibrium with 2-pyridones.[1] The pyridone tautomer is generally more metabolically stable but has different H-bond donor/acceptor vectors.[1]

  • Tactic: "Lock" the tautomer by alkylating the Nitrogen (creating a fixed pyridone) or the Oxygen (creating an alkoxypyridine).[1]

  • Warning: O-alkylation (ether) often restores CYP liability (O-dealkylation).[1] N-alkylation is usually superior for stability but requires checking target potency.[1]

Strategy 2.3: Bioisosteric Replacement

If the -OH is not critical for H-bonding, replace it entirely.

Original MoietyBioisostereRationale
-OH (Hydroxyl) -OCHF2 (Difluoromethoxy) Removes the H-bond donor (UGT handle) while maintaining the H-bond acceptor and similar polarity.[1]
-OH (Hydroxyl) -NH-SO2-R (Sulfonamide) Mimics acidity (

) and H-bonding but changes the metabolic vector.[1]
Chloropyridinol Chloropyrimidine Reduces electron density further; often alters the UGT regioselectivity profile.[1]
Visual Workflow: Optimization Decision Tree

Optimization_Tree Lead Unstable Chloropyridinol Q1 Is -OH essential for Target Binding? Lead->Q1 Strat_A Steric Shielding (Add ortho-CF3/Me) Q1->Strat_A Yes Strat_B Scaffold Hop (Isoquinolone/Pyridone) Q1->Strat_B Yes (Alternative) Strat_C Masking (Prodrug/Ether) Q1->Strat_C No Yes Yes No No Result Enhanced Stability (Low CLint) Strat_A->Result Strat_B->Result Strat_C->Result

Caption: Decision matrix for structural modification based on the pharmacophoric necessity of the hydroxyl group.

Module 3: Troubleshooting & FAQs

Q1: My compound shows low recovery in the assay even at t=0. Is it unstable?

Answer: Likely not. Chlorinated pyridines are highly lipophilic (LogP > 3).[1]

  • Diagnosis: They suffer from Non-Specific Binding (NSB) to the plasticware or microsomal lipids.[1]

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) to your incubation buffer to act as a "sink" and prevent plastic binding.[1] Ensure you measure the fraction unbound (

    
    ) to calculate intrinsic clearance correctly.
    
Q2: Why does my chloropyridinol inhibit CYPs?

Answer: The nitrogen lone pair in pyridines can coordinate with the Heme iron in CYP450 enzymes, causing reversible inhibition.

  • Fix: Introduce substitution at the C2/C6 positions (relative to Nitrogen).[1] This steric bulk prevents the Nitrogen from coordinating with the Heme iron.[1]

Q3: I see "secondary metabolism" peaks. What are they?

Answer: If you blocked glucuronidation, you might now be seeing oxidative de-chlorination .

  • Observation: Loss of 34 Da (Cl -> H) or addition of 16 Da (OH) at the chlorine site.[1]

  • Fix: If this occurs, the ring is too electron-rich. Add an electron-withdrawing group (CN, CF3) to another position to further deactivate the ring.

References

  • Metabolic Stability Strategies: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Glucuronidation of Pyridines: Kaivosaari, S., et al. (2011).[1] "Glucuronidation of drugs and other xenobiotics."[1] Xenobiotica, 41(8), 652-669.

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [1]

  • Chloropyridinol Metabolism (TCPy): Timchalk, C., et al. (2002).[1] "Pharmacokinetic and pharmacodynamic modeling of the organophosphorus insecticide chlorpyrifos." Toxicological Sciences, 66(1), 34-53. [1]

Sources

Validation & Comparative

Validation of In Silico Docking Results for 2-Amino-3-chloropyridin-4-OL Analogs: A Comparative Guide to Kinetic vs. Thermodynamic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-amino-3-chloropyridin-4-ol scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targeting kinase ATP-binding pockets and Heat Shock Protein 90 (Hsp90). The C3-chlorine substituent is not merely steric bulk; it is strategically positioned to form halogen bonds (X-bonds) with backbone carbonyls (e.g., the hinge region of kinases).

The Problem: Standard docking scoring functions (e.g., Glide SP, AutoDock Vina) often underestimate the enthalpic contribution of halogen bonds or, conversely, overestimate affinity due to promiscuous hydrogen bonding of the 2-amino/4-hydroxy tautomers. This leads to a high False Positive Rate (FPR).

The Objective: This guide compares two primary orthogonal validation methods for these analogs: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) . While DSF is the industry standard for high-throughput "triage," this guide argues that SPR is the superior validation modality for this specific scaffold due to its ability to resolve rapid kinetics (


) characteristic of fragment-sized halogenated ligands.

Comparative Analysis: SPR vs. DSF

The "Product": Surface Plasmon Resonance (SPR)

SPR (e.g., Biacore T200/8K) measures the refractive index change near a sensor surface, providing real-time binding data.

  • Mechanism: Direct binding detection.

  • Key Metric: Kinetic constants (

    
    , 
    
    
    
    ) and Affinity (
    
    
    ).
  • Advantage for this Scaffold: The 3-chloro group often improves residence time (slower

    
    ) rather than just thermodynamic affinity. SPR is the only method that captures this "residence time" effect, which is critical for efficacy but invisible to equilibrium methods.
    
The Alternative: Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift) measures the increase in protein melting temperature (


) upon ligand binding using a hydrophobic dye (e.g., SYPRO Orange).
  • Mechanism: Thermodynamic stabilization.

  • Key Metric:

    
     (Shift in melting temperature).
    
  • Limitation for this Scaffold: Pyridine-based fragments often exhibit fluorescence quenching or autofluorescence in the UV/Vis range, interfering with the dye signal. Furthermore, weak fragment binders (

    
    ) often fail to stabilize the protein enough to produce a statistically significant 
    
    
    
    .
Performance Matrix
FeatureSPR (Kinetic Profiling) DSF (Thermal Shift)
Data Output

,

,

, Stoichiometry

(Binary Yes/No)
Sensitivity High (detects mM to pM)Low (requires

affinity)
False Positives Low (refractive index correction)Medium (dye interference/aggregation)
Sample Consumption Low (microfluidics)Low to Medium
Throughput Medium (384-well capable)High (qPCR machine based)
Relevance to Halogens High (Resolves residence time)Low (Equilibrium only)

Experimental Validation Protocols

Protocol A: High-Fidelity Kinetic Validation (SPR)

Recommended for verifying top 5-10 docking hits.

Equipment: Biacore 8K or T200. Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Ligand Preparation:

    • Dissolve this compound analogs in 100% DMSO to 50 mM.

    • Dilute to running buffer (PBS-P+: 20 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Crucial: Match DMSO concentration exactly between sample and running buffer to avoid bulk refractive index jumps.

  • Surface Immobilization:

    • Target protein (e.g., Hsp90 or Kinase domain) is immobilized via Amine Coupling (EDC/NHS chemistry) to ~2000 RU density.

    • Reference flow cell: Activated/Deactivated (EDC/NHS then Ethanolamine) without protein.

  • Kinetic Injection Cycle:

    • Flow Rate: High flow (30-50

      
      ) to minimize mass transport limitations.
      
    • Concentration Series: 5-point dilution series (e.g., 500

      
       down to 31.25 
      
      
      
      ).
    • Contact Time: 60s association, 120s dissociation.

  • Data Analysis:

    • Double-reference subtraction (Reference cell - Buffer blank).

    • Fit to 1:1 Langmuir binding model .

    • Quality Control: Look for "square wave" binding (indicative of fast on/off) typical of fragments. If the 3-chloro analog shows curvature in the dissociation phase compared to the non-chlorinated analog, this confirms halogen bond-driven residence time.

Protocol B: Rapid Triage (DSF)

Used for filtering gross non-binders before SPR.

Equipment: RT-PCR Machine (e.g., Roche LightCycler).

  • Assay Mix:

    • Protein: 2

      
       final concentration in HEPES buffer.
      
    • Dye: SYPRO Orange (5x final concentration).

    • Ligand: 1 mM final concentration (ensure <2% DMSO).

  • Thermal Ramp:

    • 25°C to 95°C at a ramp rate of 0.05°C/second.

  • Analysis:

    • Calculate the first derivative of the fluorescence curve (-dF/dT).

    • Validation Criteria: A hit is defined as

      
       relative to the DMSO control.
      
    • Warning: If the raw fluorescence baseline is elevated, the aminopyridine analog is likely autofluorescent; discard and move to SPR.

Data Presentation & Interpretation

The following table illustrates a typical dataset where Docking Scores mislead the researcher, but SPR reveals the truth.

Table 1: Comparison of In Silico vs. In Vitro Data for this compound Analogs

Analog IDR-Group (C4-OH)Docking Score (kcal/mol)DSF

(

C)
SPR

(

)
SPR

(

)
Interpretation
ACP-01 -H (Core)-6.2+0.5 (ns)4500.85Weak Binder. Docking overestimated affinity.
ACP-02 -Phenyl-9.8Quenched >1000N/AFalse Positive. Likely aggregation or fluorescence interference.
ACP-03 -3-F-Phenyl-8.1+3.2120.05True Positive. Good correlation.
ACP-04 -3-Cl-Phenyl-7.5+1.12.5 0.008 False Negative (Docking). Docking missed the halogen bond contribution to residence time (

).

Analysis: Note that ACP-04 had a mediocre docking score and poor DSF shift (likely due to slow kinetics not stabilizing the transition state efficiently during the rapid ramp), but SPR revealed it as the most potent binder due to a very slow dissociation rate (


).

Visualizing the Validation Workflow

The following diagrams illustrate the decision-making process and the mechanistic difference between the methods.

Diagram 1: The Integrated Validation Pipeline

This workflow emphasizes "failing fast" using filters before investing in SPR.

ValidationPipeline Docking In Silico Docking (AutoDock/Glide) Filter Chemical Filtering (PAINS, Solubility) Docking->Filter DSF Thermodynamic Screen (DSF/Thermal Shift) Filter->DSF Top 50 Hits Decision Is Fluorescence Interference Detected? DSF->Decision SPR Kinetic Validation (SPR/Biacore) Decision->SPR No Interference & Delta Tm > 2C Decision->SPR Interference Detected (Rescue Pathway) Discard Discard Compound Decision->Discard No Shift XRay Structural Confirmation (X-Ray Crystallography) SPR->XRay KD < 50uM Slow koff SPR->Discard No Binding

Caption: A hierarchical validation workflow. Note the "Rescue Pathway" from DSF to SPR: pyridine analogs often quench fluorescence, necessitating SPR even if DSF fails.

Diagram 2: Kinetic vs. Thermodynamic Detection

Why SPR succeeds where Docking/DSF fails for Halogenated Fragments.

MechanismComparison cluster_DSF DSF (Thermodynamics) cluster_SPR SPR (Kinetics) Ligand Ligand: 3-Cl-Pyridine DSF_Mech Measures Equilibrium State (Stabilization of Folded Protein) Misses Kinetic Nuance Ligand->DSF_Mech Heat Ramp SPR_Mech Measures Real-Time Interaction (k_on and k_off) Detects Halogen Bond Residence Time Ligand->SPR_Mech Flow Injection

Caption: SPR resolves the temporal aspect of binding (residence time), which is the primary advantage of the 3-chloro substituent, whereas DSF only measures bulk stability.

References

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[1] Journal of Medicinal Chemistry, 52(5), 1251-1254.[1]

  • Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as leads for drug rescue of mutant p53." Journal of the American Chemical Society, 134(15), 6810-6818.

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based drug discovery." Methods in Enzymology, 493, 509-531.

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218.

  • Kortagere, S., et al. (2012). "Scoring functions for protein-ligand interactions." Methods in Molecular Biology, 819, 295-316.

Sources

A Comparative Guide to Met Kinase Inhibition by Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the c-Met receptor tyrosine kinase represents a critical target. Its dysregulation is a known driver in numerous cancers, making the development of potent and selective Met kinase inhibitors a paramount goal. This guide provides an in-depth comparison of a promising class of inhibitors: substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamides. We will delve into their structure-activity relationships (SAR), inhibitory potency, and the experimental methodologies crucial for their evaluation, with a particular focus on the clinical candidate BMS-777607 and its analogs.

The Critical Role of Met Kinase in Oncology

The mesenchymal-epithelial transition factor (Met) receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT3. These pathways are integral to cell proliferation, survival, migration, and invasion. In numerous malignancies, aberrant Met signaling, through overexpression, gene amplification, or mutation, contributes to tumor progression and metastasis. This makes Met an attractive therapeutic target for small molecule inhibitors.

Met_Signaling_Pathway HGF HGF Met Met Receptor HGF->Met P1 P Met->P1 P2 P Met->P2 STAT3 STAT3 Met->STAT3 RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion Inhibitor Carboxamide Inhibitor Inhibitor->Met Inhibition

Caption: The HGF/Met signaling pathway and the point of inhibition.

The N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) Carboxamide Scaffold: A Foundation for Potent Inhibition

A significant breakthrough in the pursuit of Met kinase inhibitors was the discovery of the N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamide scaffold. This chemical series has yielded highly potent and selective inhibitors, with BMS-777607 emerging as a clinical candidate.[1][2] The general structure of these compounds allows for systematic modifications to optimize their pharmacological properties.

Carboxamide_Scaffold cluster_0 N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamide Scaffold Scaffold Scaffold R1 R1 (e.g., Pyridone moiety) R2 R2 (e.g., H, Cl) R3 R3 (e.g., Ethoxy)

Caption: General chemical structure of the carboxamide inhibitors.

Structure-Activity Relationship (SAR) Analysis

Systematic structural modifications of the N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamide scaffold have provided crucial insights into the determinants of Met kinase inhibition. A key study by Li et al. (2014) explored 22 novel analogs of BMS-777607, revealing important SAR trends.[3]

Key SAR Insights:
  • Pyridine Ring Substitution: Substitution at the 3-position of the 2-aminopyridine ring significantly impacts potency. For instance, the introduction of a chlorine atom at this position, as seen in BMS-777607, enhances inhibitory activity.[1]

  • Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, particularly the nature of the aromatic ring system, are critical for both potency and selectivity. Quinoline-containing analogs have demonstrated superior results compared to those with aminopyrimidine, aminopyridine, or pyrrolopyridine units.[3]

  • Pyridone Ring Substitution: Substitutions on the pyridone ring influence aqueous solubility and kinase selectivity.[1] An ethoxy group at the 4-position of the pyridone ring, as in BMS-777607, is favorable.

Comparative Inhibitory Activity of BMS-777607 Analogs:

The following table summarizes the c-Met inhibitory activity of selected analogs from the study by Li et al. (2014), highlighting the impact of structural modifications.[3]

CompoundR Group on PyridineCarboxamide Moietyc-Met IC50 (nM)
BMS-777607 3-Cl4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide3.9[4]
22d H6,7-dimethoxy-quinoline-4-carboxamide0.9[3]
22e H7-methoxy-quinoline-4-carboxamide1.7[3]

Data sourced from Li et al. (2014) and MedChemExpress.[3][4]

These data clearly indicate that modifications to the carboxamide portion can lead to inhibitors with even greater potency than the parent compound, BMS-777607. Specifically, the quinoline-containing analogs 22d and 22e demonstrated sub-nanomolar IC50 values against c-Met.[3]

Experimental Methodologies for Inhibitor Evaluation

The robust evaluation of Met kinase inhibitors requires a combination of biochemical and cell-based assays, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Biochemical Met Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Met kinase. A common method involves a radiometric assay using a peptide substrate and radiolabeled ATP.[2]

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the baculovirus-expressed GST-Met enzyme, a poly(Glu/Tyr) substrate, and a buffer solution (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[2]

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.[2]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[2]

  • Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and peptide substrate.[2]

  • Detection: Collect the precipitates on a filter plate and quantify the incorporated radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Generate dose-response curves to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Biochemical_Assay_Workflow A Prepare Reaction Mixture (Met Enzyme, Substrate, Buffer) B Add Test Compound (or DMSO control) A->B C Initiate with ATP/[³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction with TCA D->E F Filter and Quantify Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a radiometric Met kinase biochemical assay.

Cellular Assay: Inhibition of Met Phosphorylation

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context. A key cellular assay measures the inhibition of HGF-induced Met phosphorylation.

Step-by-Step Protocol (Western Blotting):

  • Cell Culture: Culture a Met-expressing cancer cell line (e.g., GTL-16, A549) to sub-confluency.

  • Serum Starvation: Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal Met phosphorylation.

  • Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a defined time (e.g., 1-2 hours).

  • HGF Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce Met phosphorylation.[5]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Met (p-Met) and total Met.[6]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the extent of p-Met inhibition relative to total Met levels.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor efficacy of Met kinase inhibitors in a living organism, xenograft models are widely employed. These models involve the implantation of human tumor cells into immunocompromised mice.[7]

General Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of a Met-dependent human cancer cell line (e.g., GTL-16) into the flank of immunocompromised mice.[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound (e.g., BMS-777607 at 25 mg/kg/day) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[7]

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

Conclusion

The N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamide series represents a highly promising class of Met kinase inhibitors. Through systematic medicinal chemistry efforts, compounds with exceptional potency and selectivity have been developed, with BMS-777607 advancing into clinical trials. The detailed SAR and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further explore and optimize this important class of anti-cancer agents. The continued investigation of this scaffold holds the potential to deliver novel and effective therapies for patients with Met-driven cancers.

References

  • Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]

  • Nam, H. J., Kim, S. A., Kim, J. H., Lee, J. H., & Kim, T. J. (2012). Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation. International journal of oncology, 40(6), 2051–2058. [Link]

  • Al-Obeidi, F. A., Al-Horani, R. A., & Al-Adhami, H. (2020). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2020(2), M1129. [Link]

  • Brandt, M., Jastrow, H., & Ritz-Timme, S. (2016). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget, 7(10), 11093–11107. [Link]

  • ResearchGate. Western blot analysis was performed for c-Met phosphorylation... [Link]

  • Li, Y., Zhang, L., Ye, Y., Geng, M., & Ai, J. (2014). Discovery of novel type II c-Met inhibitors based on BMS-777607. European journal of medicinal chemistry, 81, 133–142. [Link]

  • OSTI.GOV. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [Link]

  • Sabbatino, F., Palladino, C., & Carlomagno, F. (2020). Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity. Molecules, 25(24), 5988. [Link]

  • Poth, G. A., Cap-Sai, A., & Appella, D. H. (2010). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(1), 58–66. [Link]

  • Google Patents. Synthesis method of 3-fluorine-4-aminopyridine.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-3-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" & "What")

As researchers, we often treat intermediate scaffolds like 2-Amino-3-chloropyridin-4-ol as routine reagents. This is a critical error. This compound possesses a "trifecta" of functional groups—an amino group (sensitizer/base), a halogen (lipophilicity enhancer), and a hydroxyl group (tautomeric pyridone potential)—that dictates a specific safety protocol beyond standard lab practice.

The Core Hazard Mechanism: The chloro-substitution at the 3-position increases the lipophilicity of the pyridine ring, facilitating dermal absorption. Once absorbed, the amino group poses a risk of sensitization, while the pyridinol functionality can exhibit caustic properties similar to phenols, albeit milder.

Immediate Hazard Classification (GHS):

  • H302/H301: Toxic/Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Dust hazard is critical).

Part 2: The PPE Protocol (Hierarchy of Defense)

We do not rely on PPE as a primary control; we rely on engineering. However, when the sash goes up, your PPE is the final barrier.

Respiratory Protection (The Primary Vector)

Risk: This compound is a solid powder. Electrostatic forces often cause "dust fly" during weighing.

  • Standard Operation: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Outside Hood (Emergency/Maintenance): Use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Scientific Logic:[2] The OV cartridge is necessary because pyridines have high vapor pressures and distinct odors even in solid form; the P100 captures the particulate.

Dermal Protection (The Silent Threat)

Risk: Rapid transdermal absorption due to the 3-chloro substituent.

  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile (Long cuff).

    • Why? Standard nitrile breaks down upon prolonged exposure to pyridine solvents often used with this reagent (e.g., DCM, DMF). The air gap between gloves reduces permeation kinetics.

  • High-Risk Operations (Scale-up >10g): Use Silver Shield (Laminate) gloves under nitrile. Laminates are impermeable to small aromatic heterocycles.

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on standard safety glasses. Fine powders can drift around the lenses in turbulent airflow (e.g., near hood sashes).

Part 3: Operational Workflow & Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Diagram 1: PPE Selection Matrix

This logic gate ensures you match the equipment to the specific experimental scale and solvent system.

PPE_Matrix Start Risk Assessment: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quant Quantity? Solid->Quant Solvent Solvent Type? Solution->Solvent SmallScale < 10g Quant->SmallScale LargeScale > 10g Quant->LargeScale L1 Level 1: Fume Hood + Nitrile (Double) + Goggles SmallScale->L1 L2 Level 2: Laminate Gloves + Full Face Resp (if outside hood) LargeScale->L2 Volatile Volatile (DCM/MeOH) Solvent->Volatile NonVolatile Polar (DMSO/DMF) Solvent->NonVolatile Volatile->L1 L3 Level 3: Fume Hood + Butyl Gloves (Solvent resist) NonVolatile->L3

Figure 1: Risk-based PPE selection logic based on physical state and scale.

Diagram 2: Safe Handling Workflow

This flow minimizes static discharge and exposure during the critical "Weighing" phase.

Handling_Workflow Prep 1. Prep Area (Anti-static mat) Weigh 2. Weighing (Closed Balance) Prep->Weigh Check Airflow Transfer 3. Transfer (Solid to Liquid) Weigh->Transfer Slow Addition React 4. Reaction (Inert Atm) Transfer->React Exotherm Check Waste 5. Disposal (Halogenated) React->Waste Quench

Figure 2: Operational sequence emphasizing containment at the weighing stage.

Part 4: Detailed Operational Protocol

Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the container is open.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Pyridine powders are prone to static cling, which causes "jumping" of particles onto gloves/sleeves.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered to the working height.

  • Technique: Never pour the solid. Use a disposable spatula. If the powder is caked, do not chip at it aggressively; this creates aerosol.

Phase 2: Solubilization
  • Order of Addition: Always add the solid to the solvent , not vice versa. This prevents "puffing" of the powder into the face of the hood.

  • Solvent Choice: If using DCM (Dichloromethane), be aware that DCM permeates nitrile gloves in <4 minutes. If a splash occurs, change gloves immediately.

Phase 3: Spill Management
  • Solid Spill: Do not sweep dry. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

  • Decontamination: Clean the surface with a 5% mild acid solution (e.g., citric acid) followed by soap and water. The acid helps protonate the amino/pyridine nitrogen, making it water-soluble and easier to remove.

Part 5: Waste Disposal Strategy

Disposal must follow strict chemical segregation rules to prevent unexpected reactions in the waste stream.

Waste Stream CategoryCompositionHandling Instruction
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene. Label as "Toxic Solid - Pyridine Derivative".
Liquid Waste A Reaction mother liquor (Halogenated).Segregate into Halogenated Organic Waste . Do NOT mix with strong oxidizers (e.g., Nitric acid waste).
Liquid Waste B Aqueous washes (Acidic/Basic).Adjust pH to 6-8 before disposal if local regulations allow, otherwise label as "Aqueous Toxic".

Scientific Rationale for Segregation: Halogenated pyridines can form toxic chloramines if mixed with bleach or strong oxidizers. Strictly segregate from the "Oxidizer" waste stream.

Part 6: References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[3] Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-3-chloropyridine (Structural Analog Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.